(3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium
Description
Contextualizing Carnitine within Fundamental Biochemistry
Carnitine is a quaternary ammonium (B1175870) compound that plays a critical role in energy metabolism across most mammals, plants, and some bacteria. wikipedia.org It is synthesized in the liver and kidneys from the essential amino acids lysine (B10760008) and methionine. mdpi.comnih.gov Its primary and most well-understood function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgmdpi.comekb.eg This process, often referred to as the "carnitine shuttle," is vital for tissues that heavily rely on fatty acids for fuel, such as skeletal and cardiac muscles. wikipedia.orgoregonstate.edu
Beyond its role in fatty acid transport, carnitine is also involved in modulating the intracellular ratio of acyl-CoA to free coenzyme A (CoA). ekb.eg By buffering excess acyl groups, carnitine helps to maintain a pool of free CoA, which is necessary for various metabolic pathways, including the Krebs cycle. mdpi.com It also participates in the removal of potentially toxic acyl groups from the cell. wikipedia.org
The naturally occurring form of carnitine is L-Carnitine. wikipedia.org This isomer is biologically active and is the form utilized by the body for its metabolic functions. oregonstate.eduscielo.br The body's ability to synthesize L-Carnitine, combined with its efficient reabsorption by the kidneys, is generally sufficient to prevent deficiency in healthy individuals. oregonstate.edu
Significance of Stereoisomerism in Biochemical Research: The Case of DL-Carnitine
Stereoisomerism is a fundamental concept in chemistry and biochemistry, where molecules with the same chemical formula and sequence of bonded atoms differ in the three-dimensional orientation of their atoms. ontosight.ainumberanalytics.com This spatial arrangement can have profound implications for a molecule's biological activity, as interactions with enzymes and receptors are often highly specific. ontosight.aisolubilityofthings.com The case of DL-Carnitine provides a clear illustration of the importance of stereoisomerism.
DL-Carnitine is a racemic mixture, meaning it contains equal amounts of two enantiomers: L-Carnitine and D-Carnitine. medchemexpress.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. ontosight.ai While L-Carnitine is the biologically active form essential for fatty acid metabolism, D-Carnitine is not only inactive but can also act as an antagonist to L-Carnitine. wikipedia.orgscielo.brnih.gov
Research has shown that D-Carnitine can competitively inhibit the transport and function of L-Carnitine. oregonstate.eduscielo.br For instance, D-Carnitine can inhibit the enzyme carnitine acetyltransferase, which is crucial for the carnitine shuttle system. scielo.brfrontiersin.org This inhibition can lead to a depletion of L-Carnitine within tissues and potentially impair fatty acid oxidation. oregonstate.edu The distinct and opposing biological effects of the L- and D-isomers underscore the critical importance of stereospecificity in biochemical processes. The study of racemic mixtures like DL-Carnitine has been instrumental in understanding these specific interactions and has highlighted the necessity of using pure enantiomers in therapeutic and research applications.
The separation and analysis of carnitine enantiomers are crucial in research and pharmaceutical quality control. Various analytical techniques have been developed for this purpose, including high-performance liquid chromatography (HPLC) and capillary electrophoresis, often involving derivatization to enhance detection and separation. researchgate.netscirp.orgscirp.orgnih.gov
Historical Scientific Perceptions of DL-Carnitine as a Chemical Entity
Carnitine was first isolated from meat extracts in 1905. oregonstate.edu Early research into its function led to it being termed "vitamin BT" due to its essential role in the mealworm Tenebrio molitor. oregonstate.edu However, this classification was later recognized as a misnomer for higher organisms like humans, who can synthesize carnitine endogenously. oregonstate.eduscielo.br
In the mid-20th century, synthetic DL-Carnitine became available for research. The first report of a potential therapeutic application for carnitine, using the synthetic DL-form, was in 1958 for treating nutritional deficiencies in infants and children. karger.com At this early stage of research, the distinct biological roles of the individual stereoisomers were not fully understood.
Subsequent research, however, began to reveal the antagonistic effects of the D-isomer. Studies demonstrated that the administration of DL-Carnitine could lead to a competitive inhibition of L-Carnitine's function. scielo.br This growing body of evidence shifted the scientific perception away from viewing DL-Carnitine as a simple nutritional supplement. The focus moved towards understanding the specific, and often contrasting, biological activities of the individual L- and D-enantiomers. This evolution in scientific understanding emphasized the necessity of using the pure, biologically active L-isomer for nutritional and therapeutic purposes and established DL-Carnitine as a critical tool for investigating the stereospecificity of the carnitine transport and enzyme systems.
Detailed Research Findings
| Property | L-Carnitine | D-Carnitine | DL-Carnitine |
|---|---|---|---|
| Molecular Formula | C7H15NO3 wikipedia.org | C7H15NO3 | C7H15NO3 chemicalbook.com |
| Molar Mass | 161.201 g/mol wikipedia.org | 161.201 g/mol | 161.2 g/mol chemicalbook.com |
| Appearance | White powder wikipedia.org | Data not available | White crystalline powder chemicalbook.com |
| Melting Point | Data not available | Data not available | 197-198 °C (decomposes) chemicalbook.com |
| Solubility | Water-soluble wikipedia.org | Data not available | Water-soluble |
| Stereochemistry | R-(-)-isomer wikipedia.org | S-(+)-isomer wikipedia.org | Racemic mixture of R and S isomers medchemexpress.com |
| Biochemical Aspect | L-Carnitine | D-Carnitine | DL-Carnitine |
|---|---|---|---|
| Biological Activity | Biologically active, naturally occurring isomer wikipedia.orgoregonstate.edu | Biologically inactive in mammals, can be toxic by inhibiting L-carnitine wikipedia.orgnih.gov | Mixture of active and inhibitory isomers medchemexpress.com |
| Role in Fatty Acid Transport | Essential for transport of long-chain fatty acids into mitochondria mdpi.comekb.eg | Inhibits L-carnitine dependent fatty acid transport oregonstate.edu | Can impair fatty acid transport due to the presence of D-carnitine scielo.br |
| Effect on Carnitine Acetyltransferase | Substrate for the enzyme scielo.br | Competitive inhibitor of the enzyme scielo.brfrontiersin.org | Inhibitory effect due to the D-isomer scielo.br |
| Interaction with Carnitine Transporters | Transported by specific transporters like OCTN2 physiology.org | Competitively inhibits the transport of L-carnitine oregonstate.eduphysiology.org | Competitive inhibition of L-carnitine transport scielo.br |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIQHXFUZVPYII-ZCFIWIBFSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NO3+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274509 | |
| Record name | CHEBI:39547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Carnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
461-06-3, 44984-08-9, 541-15-1 | |
| Record name | (3-Carboxy-2-(R)-Hydroxy-Propyl)-Trimethyl-Ammonium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02648 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHEBI:39547 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Carnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197 °C | |
| Record name | L-Carnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000062 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Perspectives on Dl Carnitine in Scientific Inquiry
Evolution of Understanding of Carnitine's Isomeric Forms
The comprehension of carnitine's isomeric nature evolved over several decades, marking a critical progression in its scientific inquiry. Carnitine was first isolated from meat (Latin: carnus) in 1905. oregonstate.edu Its chemical structure as β-hydroxy-γ-N-trimethylaminobutyric acid was elucidated about two decades later, in 1927. lohmann-information.denih.gov
However, the critical aspect of its stereochemistry—the existence of two different spatial arrangements of its atoms, or isomers—was not fully appreciated until much later. Carnitine possesses a chiral carbon atom, meaning it can exist in two mirror-image forms: D-carnitine and L-carnitine. nih.govcreative-proteomics.com For a long time, carnitine was studied and synthesized as a racemic mixture, DL-Carnitine, containing equal parts of both isomers.
The turning point came in the early 1960s when it was definitively established that only the L-isomer of carnitine is biologically active and naturally occurs in animals. oregonstate.edulohmann-information.descielo.br Further research revealed that the D-isomer is not merely inactive but can act as a competitive inhibitor of L-carnitine. oregonstate.edulohmann-information.descirp.org It competes for the transport proteins that carry L-carnitine into cells and can interfere with carnitine-dependent enzymes. lohmann-information.decambridge.org This discovery was pivotal, as it explained why the use of the DL-racemic mixture could lead to a depletion of the body's natural L-carnitine stores, potentially inducing a deficiency state. oregonstate.edu
Table 1: Timeline of Key Events in Understanding Carnitine's Isomers
| Year | Discovery/Event | Significance |
|---|---|---|
| 1905 | Carnitine is first isolated from muscle tissue. lohmann-information.de | Marks the initial discovery of the compound. |
| 1927 | The chemical structure of carnitine is elucidated. lohmann-information.denih.gov | Provides the foundational chemical knowledge of the molecule. |
| 1947 | Carnitine is identified as an essential nutrient for the mealworm (Tenebrio molitor), termed Vitamin BT. lohmann-information.de | First clue to its biological function. |
| Early 1960s | The stereospecificity is clarified; only L-carnitine is found to be biologically active. lohmann-information.de | Establishes the fundamental difference between the D and L isomers. |
| Post-1960s | Research demonstrates D-carnitine's inhibitory effects on L-carnitine's function. oregonstate.edulohmann-information.descirp.org | Leads to the understanding of the potential negative consequences of using the DL-racemic mixture. |
Seminal Discoveries and Early Methodological Approaches to DL-Carnitine Investigation
The initial phase of carnitine research was characterized by foundational discoveries and the development of rudimentary analytical techniques. Following its isolation in 1905, early studies focused on its distribution and basic properties. lohmann-information.de A significant early discovery was its role as a "vitamin" for the mealworm (Tenebrio molitor), which could not survive on a diet lacking carnitine. lohmann-information.descielo.br This led to it being named Vitamin BT. lohmann-information.descielo.br
The first potential therapeutic application was explored in 1958, using the synthetic racemic mixture, DL-Carnitine, to treat nutritional deficiencies in infants and children. karger.comnih.gov At this time, the distinction between the isomers was not yet fully understood in a clinical context.
Early methodological approaches for the investigation and quantification of DL-Carnitine were nonspecific and often cumbersome.
Bioassay: The very first method relied on the growth or survival of Tenebrio molitor larvae. The growth of larvae on a test diet was compared to those on a standard diet containing a known amount of carnitine. faimallusr.com
Colorimetric Methods: A widely used chemical method involved the esterification of carnitine and its subsequent colorimetric determination with a dye complex. However, this method was non-specific and prone to interference from other similar compounds, requiring extensive purification of the sample beforehand. faimallusr.com
Enzymatic Assays: A major breakthrough was the development of an enzymatic assay in 1964. This method utilized the enzyme carnitine acetyltransferase, which is specific to carnitine, offering significantly improved specificity and reliability over previous chemical methods. faimallusr.com
Later advancements brought forth more sophisticated techniques like gas chromatography and, eventually, tandem mass spectrometry, which allowed for highly specific and sensitive quantification of free carnitine and its various esters. faimallusr.combevital.no
Paradigm Shifts in Research Focus Regarding DL-Carnitine
The scientific inquiry into DL-Carnitine has undergone significant paradigm shifts, fundamentally altering its place in research and medicine.
The most critical shift was from viewing DL-Carnitine as a viable compound to recognizing the distinct and opposing roles of its constituent isomers. The discovery that D-carnitine antagonizes the biologically essential L-carnitine rendered the racemic mixture obsolete for most applications. oregonstate.edulohmann-information.de Research focus pivoted almost entirely to L-carnitine. This shift was driven by the understanding that administering DL-Carnitine could be counterproductive, potentially leading to the very deficiency it was meant to treat. oregonstate.eduwebmd.com
This led to a new paradigm focused on:
L-Carnitine Metabolism: Elucidating the precise roles of L-carnitine in energy metabolism, specifically its function as a carrier for fatty acids into the mitochondria for beta-oxidation. nih.govnih.gov
Carnitine Deficiency Syndromes: Identifying and understanding both primary and secondary carnitine deficiencies. The first report of a human carnitine deficiency was in 1973, which opened up a new field of clinical investigation into inborn errors of metabolism. karger.comnih.govnih.gov
Therapeutic Applications of L-Carnitine: Investigating the use of pure L-carnitine supplementation for a wide range of conditions, a stark contrast to the early, less-defined use of the DL-mixture. nih.govnih.gov
A second, parallel paradigm shift occurred in the analytical methodologies used to study carnitine. The move from non-specific bioassays and chemical tests to highly specific enzymatic and mass spectrometric methods revolutionized the field. bevital.no These advanced techniques enabled researchers to move beyond simply measuring total carnitine. They could now accurately quantify free L-carnitine and a wide array of acylcarnitine esters, providing a detailed profile of carnitine homeostasis and metabolic status in both healthy and diseased states. nih.govbevital.no This analytical evolution was crucial for diagnosing metabolic disorders and for conducting nuanced research into the effects of carnitine supplementation.
Table 2: Research Paradigm Shifts Concerning DL-Carnitine
| Old Paradigm | Driving Discoveries | New Paradigm |
|---|---|---|
| Focus on the racemic mixture DL-Carnitine as a single entity. karger.comnih.gov | Discovery of stereoisomers and the inhibitory effect of D-carnitine. oregonstate.edulohmann-information.de | Exclusive focus on the biologically active L-carnitine and its specific metabolic roles. nih.govnih.gov |
| Use of non-specific analytical methods (e.g., bioassays, colorimetry). faimallusr.com | Development of enzymatic assays and mass spectrometry. faimallusr.combevital.no | Use of highly specific and sensitive methods to profile carnitine and acylcarnitines, enabling detailed metabolic studies and diagnostics. nih.govbevital.no |
| General investigation as a "vitamin-like" growth factor. lohmann-information.descielo.br | Identification of specific carnitine deficiency disorders and its key role in fatty acid oxidation. karger.comnih.gov | Targeted research into the pathophysiology of carnitine deficiencies and the therapeutic potential of L-carnitine in specific diseases. nih.govnih.gov |
Stereochemical Considerations and Biological Implications of Dl Carnitine
Differentiating D- and L-Carnitine at the Molecular Level for Research
At the molecular level, D- and L-carnitine are enantiomers, which are non-superimposable mirror images of each other. medicalnewstoday.com This difference in three-dimensional arrangement, specifically the spatial orientation of the hydroxyl (-OH) group at the chiral center, is the basis for their distinct biological roles. creative-proteomics.com The L-isomer is the naturally occurring and biologically active form, essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a key energy-producing pathway. creative-proteomics.comscielo.br The D-isomer, in contrast, is not biologically active in the same manner and can interfere with the function of L-carnitine. creative-proteomics.comscielo.br
For research purposes, distinguishing between these two isomers is paramount. Various analytical techniques are employed to separate and quantify the enantiomers in a DL-carnitine mixture. These methods include:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique that employs a chiral stationary phase to selectively interact with each enantiomer, allowing for their separation and quantification. scirp.orgcore.ac.ukscirp.org Derivatization with chiral reagents can also be used to create diastereomers that are more easily separated on a standard HPLC column. nih.govtandfonline.com
Gas Chromatography (GC): Similar to HPLC, chiral GC columns can be used to separate the enantiomers. core.ac.uk This often requires a derivatization step to make the carnitine molecules volatile. core.ac.uk
Capillary Electrophoresis (CE): This technique separates ions based on their electrophoretic mobility in a capillary tube and can be adapted with chiral selectors to differentiate between D- and L-carnitine. core.ac.ukresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents in NMR can induce chemical shift differences between the enantiomers, allowing for their identification and quantification. core.ac.ukscirp.org
The ability to accurately differentiate and quantify D- and L-carnitine is crucial for understanding the specific effects of each isomer in biological studies and for ensuring the purity of L-carnitine preparations. researchgate.net
Stereoselective Interactions of Carnitine Isomers with Biological Systems In Vitro
The distinct three-dimensional structures of D- and L-carnitine lead to stereoselective interactions with enzymes and transport proteins in biological systems. In vitro studies have been instrumental in elucidating these differences.
The carnitine shuttle system, which transports fatty acids across the inner mitochondrial membrane, relies on a series of enzymes that exhibit high stereospecificity for L-carnitine. nih.gov Key enzymes in this system include:
Carnitine Palmitoyltransferase I (CPT-I): Located on the outer mitochondrial membrane, CPT-I catalyzes the transfer of an acyl group from coenzyme A to L-carnitine. nih.gov
Carnitine-Acylcarnitine Translocase (CACT): This transporter, located in the inner mitochondrial membrane, facilitates the movement of L-acylcarnitine into the mitochondrial matrix. nih.gov
Carnitine Palmitoyltransferase II (CPT-II): Situated on the inner mitochondrial membrane, CPT-II reverses the action of CPT-I, transferring the acyl group from L-carnitine to coenzyme A within the matrix. nih.gov
Research has shown that D-carnitine can act as a competitive inhibitor of these enzymes. For instance, D-carnitine has been shown to inhibit carnitine acetyltransferase (CAT), another member of the carnitine acyltransferase family. core.ac.ukgoogle.comcapes.gov.br This inhibition occurs because D-carnitine can bind to the active site of the enzyme but cannot be processed in the same way as L-carnitine, thereby blocking the enzyme's normal function. nih.gov
Similarly, the transport of carnitine into cells is mediated by specific transporters, such as the organic cation transporter OCTN2, which also demonstrates a preference for the L-isomer. conicet.gov.ar In vitro studies using rat kidney cortex slices have shown that while both L- and D-carnitine uptake is saturable, the transport system is stereospecific for L-carnitine. nih.gov D-carnitine was found to be a competitive inhibitor of L-carnitine uptake. nih.gov
| Enzyme/Transporter | Interaction with L-Carnitine | Interaction with D-Carnitine | Reference(s) |
| Carnitine Palmitoyltransferase I (CPT-I) | Substrate | Competitive Inhibitor | nih.gov |
| Carnitine Palmitoyltransferase II (CPT-II) | Substrate | Competitive Inhibitor | nih.gov |
| Carnitine Acetyltransferase (CAT) | Substrate | Competitive Inhibitor | core.ac.ukgoogle.comcapes.gov.br |
| Carnitine-Acylcarnitine Translocase (CACT) | Substrate | Inhibitor | nih.gov |
| OCTN2 Transporter | Substrate (Higher Affinity) | Substrate (Lower Affinity), Competitive Inhibitor | conicet.gov.arnih.gov |
Impact of D-Carnitine Component on L-Carnitine Biochemistry in Non-Human Models
The antagonistic effects of D-carnitine on L-carnitine biochemistry observed in vitro have significant consequences in non-human animal models. The administration of D-carnitine or DL-carnitine can lead to a depletion of the body's L-carnitine stores, inducing a state of secondary carnitine deficiency. frontiersin.orgresearchgate.net
This depletion occurs through several mechanisms:
Competitive Inhibition of Transport: D-carnitine competes with L-carnitine for reabsorption in the kidneys and uptake into tissues that rely on fatty acid oxidation, such as the heart and skeletal muscle. researchgate.net This leads to increased urinary excretion of L-carnitine and reduced intracellular concentrations.
Inhibition of Carnitine-Dependent Enzymes: By inhibiting enzymes like CPT, D-carnitine hinders the transport of long-chain fatty acids into the mitochondria. google.com This disrupts β-oxidation and cellular energy production. researchgate.net
Studies in various animal models have demonstrated the negative impacts of D-carnitine.
In a low-carnitine Nile tilapia model, D-carnitine feeding, compared to L-carnitine, led to reduced acyl-carnitine concentrations, increased lipid deposition in the liver, and induced hepatic inflammation, oxidative stress, and apoptosis. researchgate.netnih.gov The study concluded that D-carnitine is metabolized as a xenobiotic (a foreign substance) and induces lipotoxicity. researchgate.net
In rats, D-carnitine administration has been used to create a carnitine-depleted model to study the effects of carnitine deficiency. karger.com In a study on cisplatin-induced nephrotoxicity, carnitine depletion by D-carnitine aggravated kidney damage, suggesting that carnitine deficiency is a risk factor. karger.com
Research on Trypanosoma infections in rats and mice has shown that D-carnitine can inhibit parasite replication. parasite-journal.orgnih.govparasite-journal.org This effect is thought to be due to competitive inhibition of the L-carnitine metabolic pathway in the parasite, leading to altered energy metabolism. parasite-journal.orgnih.gov
| Animal Model | Key Findings on D-Carnitine Administration | Reference(s) |
| Nile Tilapia | Reduced acyl-carnitine, increased liver lipid deposition, induced hepatic inflammation, oxidative stress, and apoptosis. | researchgate.netnih.gov |
| Rats | Induced carnitine depletion, aggravated cisplatin-induced nephrotoxicity. | karger.com |
| Rats and Mice (Trypanosoma infection) | Inhibited parasite growth through competitive inhibition of L-carnitine metabolism. | parasite-journal.orgnih.govparasite-journal.org |
Enantiomeric Purity and its Significance in Biochemical Studies of DL-Carnitine
Given the antagonistic effects of D-carnitine, the enantiomeric purity of carnitine used in biochemical studies and pharmaceutical formulations is of utmost importance. creative-proteomics.comcapes.gov.brwikipedia.org The use of DL-carnitine can lead to misleading or even harmful results, as the effects of the L-isomer may be masked or counteracted by the inhibitory actions of the D-isomer. researchgate.netwikipedia.org
Ensuring enantiomeric purity is critical for:
Accurate Research Findings: To accurately study the physiological roles and therapeutic potential of L-carnitine, it is essential to use a preparation that is free from the confounding influence of D-carnitine.
Safety and Efficacy of Formulations: In nutritional supplements and pharmaceutical products, the presence of D-carnitine is undesirable as it can inhibit the beneficial effects of L-carnitine and potentially lead to carnitine deficiency. nih.govtandfonline.comcapes.gov.br
The development of sensitive and reliable analytical methods to determine the enantiomeric purity of carnitine is therefore a crucial aspect of quality control in both research and industrial settings. scirp.orgcore.ac.ukscirp.orgnih.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are standard methods for assessing the enantiomeric ratio of L- and D-carnitine. core.ac.uknih.gov The goal is to ensure that L-carnitine preparations have a high enantiomeric excess, meaning they contain a significantly greater proportion of the L-isomer compared to the D-isomer. google.com
Advanced Analytical Methodologies for Dl Carnitine and Its Isomers
Chromatographic Techniques for Chiral Separation of Carnitine Enantiomers (e.g., HPLC, GC)
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating the enantiomers of carnitine. springernature.com Enantioselective HPLC is a widely used method for both analytical and preparative purposes. springernature.com For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the carnitine molecules. researchgate.net
A study detailed a GC method with a total run time of 7 minutes for the effective screening of the enantiomeric purity of L-carnitine in various samples. nih.gov Another approach involves HPLC for the determination of D-carnitine in L-carnitine, which is particularly important in the production of L-carnitine supplements. scirp.org While Capillary Zone Electrophoresis (CZE) can also be used, HPLC is often preferred in analytical labs due to its reproducibility. scirp.org
Development of Chiral Stationary Phases for DL-Carnitine Resolution
The core of chiral separation in chromatography lies in the use of a chiral stationary phase (CSP). These phases create a chiral environment that interacts differently with the D- and L-enantiomers, leading to their separation.
Several types of CSPs have been successfully employed for the resolution of DL-carnitine:
Polysaccharide-based CSPs: Columns like Chiralcel OD-R, which is based on cellulose (B213188) derivatives, have been used to separate the enantiomers of DL-carnitine and acetyl-DL-carnitine after derivatization. researchgate.net The separation is influenced by the mobile phase composition, with a mixture of sodium perchlorate (B79767) and acetonitrile (B52724) being effective. researchgate.net
Macrocyclic Glycopeptide-based CSPs: Teicoplanin-bonded CSPs have shown the ability to directly resolve carnitine and O-acylcarnitine enantiomers. springernature.com Vancomycin-bonded phases are also utilized for the separation of various chiral compounds. springernature.com
Ligand-Exchange CSPs: A SUMICHIRAL OA-6100 column, a ligand-exchange type CSP, has been used for the direct HPLC separation of acetyl-D-carnitine in acetyl-L-carnitine (B1666533). researchgate.net The mobile phase for this separation typically contains a copper (II) salt and a perchlorate salt. researchgate.net
Cyclodextrin-based CSPs: These are commonly used in GC for chiral separations. nih.govmdpi.com For instance, a cyclodextrin-based stationary phase was used in a GC method for the enantiomeric purity screening of L-carnitine. nih.gov
Crown Ether-based CSPs: A Crownpak CR-I (+) column has been utilized in supercritical fluid chromatography for the separation of DL-amino acid enantiomers, a class of compounds structurally related to carnitine. mdpi.com
The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation of carnitine enantiomers.
Derivatization Strategies for Enantiomeric Analysis of DL-Carnitine
Derivatization is a chemical modification of the analyte to enhance its analytical properties, such as detectability, volatility, or chromatographic separation. tandfonline.com For the analysis of DL-carnitine, derivatization plays a key role, particularly for improving UV detection in HPLC and enabling analysis by GC. researchgate.net
Several derivatization reagents have been employed for the enantiomeric analysis of DL-carnitine:
(+)-[1-(9-Fluorenyl)-ethyl]-chloroformate ((+)-FLEC): This chiral derivatizing agent reacts with carnitine to form diastereomers that can be separated on a standard octadecyl (C18) column. scirp.orgnih.gov This indirect method allows for the robust and precise determination of D-carnitine in L-carnitine. nih.gov
(alpha-bromo)methyl phenyl ketone: This reagent introduces a lipophilic UV chromophoric group to carnitine and acetylcarnitine, improving their retention, resolution, and UV detection in HPLC. researchgate.net
9-Anthryldiazomethane: This reagent is used to increase the interaction between carnitine enantiomers and the chiral stationary phase, as well as to enhance sensitivity. capes.gov.br
Pentafluorophenacyl trifluoromethanesulfonate: This derivatizing agent has been used in a method where carnitine and acylcarnitines are isolated by ion-exchange solid-phase extraction, derivatized, and then separated by HPLC. nih.govresearchgate.net
Conversion to β-acetoxy-γ-butyrolactone: A novel derivatization procedure for GC analysis involves the conversion of carnitine to β-acetoxy-γ-butyrolactone. nih.gov This method was optimized for high conversion and minimal racemization. nih.gov
(+)α-methyl-6-methoxy-2-naphthaleneacetyl chloride: This derivatizing agent has been used in HPLC methods to monitor the content of the R-isomer in the intermediate L-3-cyano-2-hydroxy-N,N,N-trimethyl-propanaminium during the synthesis of high-purity L-carnitine. google.com
Table 1: Derivatization Reagents for DL-Carnitine Analysis
| Derivatization Reagent | Analytical Technique | Purpose |
|---|---|---|
| (+)-[1-(9-Fluorenyl)-ethyl]-chloroformate ((+)-FLEC) | HPLC | Forms diastereomers for separation on achiral columns. scirp.orgnih.gov |
| (alpha-bromo)methyl phenyl ketone | HPLC | Improves retention, resolution, and UV detection. researchgate.net |
| 9-Anthryldiazomethane | HPLC | Increases interaction with CSP and enhances sensitivity. capes.gov.br |
| Pentafluorophenacyl trifluoromethanesulfonate | HPLC-MS | Enables separation and detection of carnitine and acylcarnitines. nih.govresearchgate.net |
| Acetic Anhydride | GC | Converts carnitine to β-acetoxy-γ-butyrolactone for volatility. nih.gov |
| (+)α-methyl-6-methoxy-2-naphthaleneacetyl chloride | HPLC | Monitors chiral purity during synthesis. google.com |
Mass Spectrometry Approaches for Carnitine Isomer Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the sensitive and specific determination of carnitine and its esters. bevital.no The introduction of MS has enabled the measurement of free carnitine along with various carnitine esters, which has been instrumental in fields like newborn screening for metabolic disorders. bevital.no
Tandem Mass Spectrometry (MS/MS) for DL-Carnitine Quantification in Complex Matrices
Tandem mass spectrometry (MS/MS) has become a cornerstone for the quantification of carnitine and acylcarnitines in complex biological matrices such as blood, plasma, and tissues. bevital.noscielo.org.co This technique offers high sensitivity and specificity, allowing for the detection of numerous acylcarnitine species. nih.gov
In MS/MS analysis of acylcarnitines, a common characteristic is the presence of a prominent fragment ion at m/z 85, which is often used for quantification. nih.gov The acylcarnitine profile obtained through MS/MS is valuable for identifying inborn errors of metabolism. bevital.no However, standard MS/MS methods have limitations, including the inability to distinguish between constitutional isomers. nih.govresearchgate.net To address this, coupling liquid chromatography with MS/MS (LC-MS/MS) allows for the separation of these isomers prior to detection, enhancing the accuracy of quantification. nih.govnih.gov
A validated UHPLC-MS/MS second-tier method has been described for the quantification of total carnitine, free carnitine, and acylcarnitines, providing high accuracy and precision and the ability to separate constitutional isomers. bevital.no
Isotopic Dilution Mass Spectrometry for Precision Measurement
Isotope dilution mass spectrometry is a highly accurate method for the quantification of analytes. This technique involves adding a known amount of a stable isotope-labeled internal standard of the analyte to the sample. The ratio of the unlabeled (endogenous) to the labeled analyte is then measured by mass spectrometry.
This method is frequently used for the precise measurement of free carnitine and acylcarnitines in various biological samples, including serum and dried blood spots. researchgate.netnih.gov The use of isotopic labeled internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response. researchgate.net For instance, a method using hydrophilic interaction liquid chromatography (HILIC) combined with ESI-MS/MS and isotopic dilution has been validated for the measurement of free carnitine and twelve acylcarnitines in human serum. researchgate.net
Liquid chromatography/electrospray ionization ion-trap tandem mass spectrometry (LC/ESI-itMS2) has been evaluated for its high isotopic precision in the analysis of [13C]palmitoylcarnitine, demonstrating a linear response and high precision even at low isotopic enrichments. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment of DL-Carnitine
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and purity of chemical compounds. sigmaaldrich.comeurl-pesticides.eu It is based on the interaction of atomic nuclei with an external magnetic field. mdpi.com While less sensitive than mass spectrometry, NMR offers high precision and accuracy, making it a valuable tool for both qualitative and quantitative analysis. eurl-pesticides.eunih.gov
In the context of DL-carnitine, ¹H NMR spectroscopy can be used for structural identification by analyzing proton chemical shifts, coupling constants, and signal multiplicities. mdpi.com It can help differentiate between isomeric forms and identify impurities. mdpi.com
Quantitative NMR (qNMR) has emerged as a robust method for determining the absolute concentration and purity of compounds without the need for analyte-specific reference standards. mdpi.com This is achieved by comparing the signal of the analyte to that of a known internal standard. mdpi.com For example, the purity of O-palmitoyl-dl-carnitine hydrochloride has been evaluated using ¹H NMR spectroscopy. researchgate.net The non-destructive nature of NMR allows for samples to be preserved for future measurements. eurl-pesticides.eu
Table 2: Comparison of Analytical Techniques for DL-Carnitine
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| HPLC | Chiral separation | High resolution, reproducible. scirp.org | May require derivatization for detection. researchgate.net |
| GC | Chiral separation | Fast analysis times. nih.gov | Requires derivatization for volatility. researchgate.net |
| MS/MS | Quantification in complex matrices | High sensitivity and specificity. bevital.no | Cannot always distinguish isomers without chromatography. nih.gov |
| Isotope Dilution MS | Precision measurement | High accuracy and precision. researchgate.net | Requires synthesis of labeled standards. |
| NMR | Structural elucidation and purity assessment | Non-destructive, provides structural detail, quantitative. sigmaaldrich.commdpi.com | Lower sensitivity compared to MS. nih.gov |
Capillary Electrophoresis (CE) for Carnitine Enantiomer Separation
Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of carnitine enantiomers, D- and L-carnitine. Due to their identical charge-to-mass ratios, enantiomers cannot be separated by standard CE, which relies on differences in electrophoretic mobility. wvu.edu Therefore, chiral separation in CE necessitates the introduction of a chiral selector into the running buffer. wvu.edufuture4200.com This direct approach is the most common, where the selector interacts transiently and selectively with the enantiomers to form diastereoisomeric complexes with different effective mobilities, thus enabling their separation. wvu.edu
Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for carnitine enantioseparation due to their ability to form inclusion complexes and their favorable properties like low UV absorbance and water solubility. wvu.educsic.es Specific examples include dimethyl-β-cyclodextrin (DM-β-CD) and succinyl-gamma-CD. wvu.edunih.gov For instance, a successful separation has been reported using 50mM DM-β-CD in a 20mM phosphate (B84403) buffer at pH 4.3. wvu.edu
To enhance detection, especially when using UV detectors, derivatization of carnitine is often employed. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC), which attaches a chromophore to the carnitine molecules, improving their detectability. nih.govnih.gov
The coupling of CE with mass spectrometry (CE-MS) significantly boosts the sensitivity and selectivity of the analysis. csic.es This hyphenated technique provides structural information and allows for lower detection limits. For example, a CE-MS/MS method using an ion trap analyzer achieved a 100-fold increase in sensitivity for D-carnitine compared to UV detection, with a limit of detection (LOD) of 100 ng/g. nih.govresearchgate.net To prevent non-volatile chiral selectors like CDs from contaminating the mass spectrometer's ion source, techniques such as partial filling of the capillary with the chiral selector are utilized. csic.esnih.govresearchgate.net
The table below summarizes various conditions used in the CE separation of carnitine enantiomers.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Selector | Dimethyl-β-cyclodextrin (DM-β-CD) nih.gov | Succinyl-gamma-CD csic.esnih.gov | Heptakis-(6-sulfo)-β-CD csic.es |
| Derivatizing Agent | 9-fluorenylmethyl chloroformate (FMOC) nih.gov | 9-fluorenylmethyl chloroformate (FMOC) nih.gov | Not specified csic.es |
| Buffer | Triethanolamine-modified buffer nih.gov | 0.5 M Ammonium (B1175870) formate (B1220265) (pH 2.5) csic.es | 10 mM Ammonium acetate (B1210297) (pH 5.8) csic.es |
| Detection | UV Detection nih.gov | Electrospray-MS/MS nih.gov | ESI-MS csic.es |
| Key Finding | Resolution of 1.2 between D- and L-carnitine was achieved. nih.gov | Achieved a 100-fold sensitivity enhancement over UV detection. nih.govresearchgate.net | Enabled separation of omeprazole (B731) enantiomers, demonstrating selector utility. csic.es |
Integration of Multiple Analytical Platforms for Comprehensive DL-Carnitine Analysis
A single analytical technique is often insufficient to capture the complete chemical profile of a complex biological or food matrix. Therefore, the integration of multiple analytical platforms is increasingly employed for a comprehensive analysis of DL-carnitine and related metabolites. nih.gov This approach combines the strengths of various techniques to overcome their individual limitations, providing a more complete and reliable understanding of the sample. nih.gov
Commonly integrated platforms for metabolomics and comprehensive analysis include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and capillary electrophoresis-mass spectrometry (CE-MS). researchgate.netactascientific.com For instance, while LC-MS is a workhorse for non-volatile and thermally labile compounds like carnitine, GC-MS can analyze volatile compounds that may be present in the same sample matrix. actascientific.combevital.no CE-MS offers high separation efficiency for charged species and is particularly advantageous for chiral separations, as discussed previously. csic.esresearchgate.net
The power of this integrated approach lies not just in running multiple instruments, but in the subsequent data fusion using chemometric tools. nih.gov Multivariate statistical methods such as multi-block principal component analysis (MB-PCA) and multi-block partial least squares (MB-PLS) are used to combine datasets from different platforms. nih.gov This integration can lead to models with better predictive power and improved biological or chemical interpretability than models built from a single data source. nih.gov
An application of this integrated concept can be seen in studies that combine pharmacokinetics with metabolomics. frontiersin.org In one such study analyzing the effects of a drug, a comprehensive metabolomics method using HPLC-MS/MS identified significant correlations between DL-carnitine levels and the concentration of the drug's active metabolite. frontiersin.org This highlights how integrating different analytical approaches can reveal complex interactions between endogenous molecules and external substances. The combination of separation techniques with various detectors (e.g., LC-PDA-MS) further enhances the quality and quantity of information obtained from a single analysis. actascientific.com
The table below illustrates how different analytical platforms can be combined for comprehensive analysis.
| Analytical Platform 1 | Analytical Platform 2 | Data Integration Method | Application Area | Rationale for Integration |
| Volatile Organic Compounds (VoCs) by GC-MS nih.gov | Small Molecule Metabolites (SMM) by LC-MS nih.gov | Multi-block Principal Component Analysis (MB-PCA) nih.gov | Food Spoilage Detection nih.gov | To combine information on volatile and non-volatile markers for a more robust spoilage model. nih.gov |
| Pharmacokinetics (PK) by HPLC-MS/MS frontiersin.org | Metabolomics by HPLC-MS/MS frontiersin.org | Correlation analysis, Partial Least Squares (PLS) frontiersin.org | Drug Response Prediction frontiersin.org | To link drug exposure levels with changes in endogenous metabolite profiles, including carnitine. frontiersin.org |
| Capillary Electrophoresis (CE) researchgate.net | Tandem Mass Spectrometry (MS/MS) researchgate.net | Hyphenation (CE-MS/MS) researchgate.net | Food Supplement Analysis researchgate.net | To achieve high-selectivity chiral separation (CE) with unequivocal identification and quantification (MS/MS). researchgate.net |
| Liquid Chromatography (LC) actascientific.com | Multiple Detectors (PDA, MS, NMR) actascientific.com | Hyphenation (e.g., LC-PDA-MS) actascientific.com | Pharmaceutical Analysis actascientific.com | To gain simultaneous information on purity (PDA), mass (MS), and structure (NMR) of analytes. actascientific.com |
Mechanistic Investigations of D Carnitine Interactions in Model Systems
D-Carnitine as a Competitive Antagonist of L-Carnitine Transport Systems (e.g., OCTN2)
D-carnitine acts as a competitive antagonist to the transport of L-carnitine, primarily by interacting with the organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5. nih.gov This transporter is vital for the uptake and retention of L-carnitine in tissues with high energy demands, such as skeletal and heart muscle. nih.govnih.govahajournals.org The antagonistic action of D-carnitine can lead to a deficiency of L-carnitine within cells, thereby impairing metabolic processes that depend on it. scielo.br
Studies have shown that D-carnitine interferes with the L-carnitine transport system. nih.gov For instance, research on renal brush border membrane vesicles in rats demonstrated that D-carnitine at a concentration of 0.5 µM can inhibit the uptake of L-carnitine. medchemexpress.com Furthermore, the inhibitory effect of D-carnitine on L-carnitine uptake has been observed in human cell lines, including primary human limbal and conjunctival epithelium cells. medchemexpress.com This competitive inhibition is a key aspect of the adverse biological effects attributed to D-carnitine. researchgate.net
Molecular Binding Kinetics and Thermodynamics of D-Carnitine to Transporters
The interaction between D-carnitine and the OCTN2 transporter has been characterized by its binding affinity. While L-carnitine is transported with high affinity, D-carnitine also binds to the transporter, albeit with a lower affinity. conicet.gov.ar Kinetic studies have estimated the Michaelis-Menten constant (Km) for OCTN2-mediated L-carnitine transport to be in the range of 4 to 20 µM. conicet.gov.ar In contrast, D-carnitine is transported with a higher Km value of 10.9 μM, indicating a reduced affinity of the transporter for this isomer. conicet.gov.ar This difference in affinity underscores the competitive nature of the inhibition.
Further research has explored the inhibitory potential of various compounds on OCTN2. In OCTN2-transfected cells, drugs like cortisone, enalapril, mildronate, and spironolactone (B1682167) have been shown to significantly inhibit carnitine uptake. ahajournals.org Molecular docking analyses have also been employed to confirm the competitive inhibitory mechanism of certain drugs, such as etoposide, on OCTN2. nih.gov
Kinetic Studies of D-Carnitine Inhibition on L-Carnitine Uptake in Cell Lines
Kinetic studies in various cell lines have provided quantitative data on the inhibitory effect of D-carnitine on L-carnitine uptake. Lineweaver-Burk plots have demonstrated competitive inhibition in motor neuron-like NSC-34 cell lines. nih.gov In these cells, the presence of organic cationic compounds, including D-carnitine analogues, competitively inhibited L-carnitine uptake. nih.gov
In human pulmonary epithelial cell lines, such as A549 and Calu-3, D-carnitine has been shown to strongly inhibit acetyl-l-carnitine (B1666533) uptake. mdpi.com The inhibition was more pronounced in primary human alveolar type I-like epithelial cells and the A549 cell line compared to other cell lines tested. mdpi.com Similarly, in Caco-2 cells, a model for intestinal absorption, L-carnitine uptake was competitively inhibited by other organic cations. physiology.org The kinetic parameters from these studies confirm the role of D-carnitine as a competitive inhibitor of L-carnitine transport.
Interactive Data Table: Kinetic Parameters of L-Carnitine Transport and Inhibition
| Transporter/Cell Line | Substrate | Km (µM) | Inhibitor | Inhibition Type | Ki (µM) | Reference |
|---|---|---|---|---|---|---|
| hOCTN2 | L-Carnitine | 4.34 | D-Carnitine | Competitive | - | nih.gov |
| OCTN2 | L-Carnitine | 4-20 | - | - | - | conicet.gov.ar |
| OCTN2 | D-Carnitine | 10.9 | - | - | - | conicet.gov.ar |
| A549 Cells | Acetyl-l-carnitine | 17.7 | D-Carnitine | Competitive | - | mdpi.com |
| Calu-3 Cells | Acetyl-l-carnitine | 35.4 | D-Carnitine | Competitive | - | mdpi.com |
| Caki-1 Cells | L-Carnitine | 15.90 | Ipratropium Bromide | - | IC50: 95 | nih.gov |
| Caco-2 Cells | L-Carnitine | 14.07 | Valproate | Competitive | - | physiology.org |
| NSC-34 (WT) | L-Carnitine | - | Metformin, DPH, Quinidine, Pyrilamine | Competitive | - | nih.govresearchgate.net |
| NSC-34 (MT) | L-Carnitine | - | Metformin, DPH, Quinidine, Pyrilamine | Competitive | - | nih.govresearchgate.net |
Impact of D-Carnitine on Mitochondrial Fatty Acid Oxidation Pathways (e.g., CPT-I, CPT-II)
D-carnitine can negatively affect mitochondrial fatty acid oxidation by inhibiting key enzymes in the carnitine shuttle system, namely carnitine palmitoyltransferase I (CPT-I) and carnitine palmitoyltransferase II (CPT-II). researchgate.net This system is essential for transporting long-chain fatty acids into the mitochondrial matrix for β-oxidation. frontiersin.orgnih.gov Inhibition of these enzymes by D-carnitine can lead to reduced energy production from fats and an accumulation of lipids. researchgate.net
Enzyme Kinetic Analysis of Carnitine Palmitoyltransferase Inhibition by D-Carnitine
Enzyme kinetic studies have revealed the inhibitory effects of D-carnitine and its analogs on CPT enzymes. While L-carnitine is the natural substrate, D-carnitine can act as an inhibitor. researchgate.net For example, D,L-palmitoylcarnitine has been shown to almost completely inhibit CPT in patients with CPT deficiency, while only inhibiting about 55% of the normal activity in controls. nih.gov This suggests that CPT II is particularly sensitive to inhibition by fatty acid metabolites. nih.gov
The sensitivity of CPT I and CPT II to inhibitors can differ. For instance, L-aminocarnitine inhibits both isoenzymes, but with different potencies; CPT II is significantly more sensitive than CPT I. nih.govresearchgate.net In contrast, malonyl-CoA is a potent inhibitor of CPT I but has little effect on CPT II. nih.govresearchgate.net These differential sensitivities are crucial for understanding the specific metabolic consequences of CPT inhibition.
Interactive Data Table: Inhibition of Carnitine Palmitoyltransferases
| Enzyme | Inhibitor | Kd/Ki (µM) | Inhibition Type | Reference |
|---|---|---|---|---|
| Human Muscle CPT I | L-Aminocarnitine | 3800 | - | nih.govresearchgate.net |
| Human Muscle CPT II | L-Aminocarnitine | 21.3 | Mixed | nih.govresearchgate.net |
| Human Muscle CPT I | Malonyl-CoA | 0.5 | - | nih.govresearchgate.net |
| CPT II (P50H variant) | R-Amino carnitine | 3-fold lower than WT | Competitive | mdpi.com |
| CPT II (S113L variant) | R-Amino carnitine | 3-fold lower than WT | Competitive | mdpi.com |
| CPT II (Y479F variant) | R-Amino carnitine | 1.5-fold weaker than WT | Competitive | mdpi.com |
Effects on Acetyl-CoA Flux in Isolated Mitochondria
The regulation of the acetyl-CoA pool within mitochondria is critical for cellular energy balance. mdpi.com L-carnitine plays a role in buffering the acetyl-CoA/CoA ratio by forming acetyl-L-carnitine, which can be transported out of the mitochondria. mdpi.comnih.gov This process is important for preventing the end-product inhibition of enzymes like pyruvate (B1213749) dehydrogenase (PDH) and allowing glycolysis to proceed. mdpi.comnih.gov
Influence of D-Carnitine on Cellular Bioenergetics in In Vitro Models (e.g., ATP production, oxygen consumption)
The inhibitory effects of D-carnitine on L-carnitine transport and fatty acid oxidation ultimately impact cellular bioenergetics, including ATP production and oxygen consumption. By limiting the availability of fatty acids for β-oxidation, D-carnitine can lead to a decrease in the rate of oxidative phosphorylation and, consequently, ATP synthesis. researchgate.net
In vitro studies have demonstrated the consequences of D-carnitine on cellular energy metabolism. For example, in colorectal cancer cells, treatment with L-carnitine and acetyl-L-carnitine was found to modulate cellular bioenergetics and induce oxidative stress. mdpi.com While this study focused on the effects of the L-isomer, it highlights the central role of carnitine in cellular energy production. The presence of D,L-carnitine has been shown to improve mitochondrial function and protect against ischemia-reperfusion injury in isolated rat hearts, suggesting a complex interplay of the isomers in certain pathological conditions. nih.gov However, in other models, D-carnitine feeding has been associated with increased glycolysis and amino acid degradation to compensate for impaired fatty acid oxidation and maintain energy homeostasis. researchgate.netcambridge.org This shift in substrate utilization reflects the cell's attempt to adapt to the bioenergetic stress imposed by D-carnitine.
Role of D-Carnitine in Modulating Intracellular Carnitine Pools in Cellular and Animal Models
The administration of D-carnitine has been shown to significantly impact the intracellular balance of carnitine and its derivatives. This is primarily due to its role as a competitive inhibitor of L-carnitine transport and utilization, leading to a state of induced L-carnitine deficiency in various tissues. cambridge.orgscbt.com
The primary transporter responsible for the uptake of L-carnitine from the bloodstream into cells is the organic cation/carnitine transporter 2 (OCTN2), encoded by the SLC22A5 gene. nih.govmdpi.com While L-carnitine is the physiological substrate for OCTN2, D-carnitine can also interact with this transporter. nih.gov Studies using human embryonic kidney (HEK)293 cells expressing hOCTN2 have demonstrated that D-carnitine is transported, albeit with a lower affinity (K_m = 10.9 µM) compared to L-carnitine (K_m = 4.3 µM). nih.gov This competitive interaction at the transporter level is a key mechanism by which D-carnitine administration leads to reduced intracellular L-carnitine levels. By competing for the same transport system, D-carnitine effectively hinders the uptake of the biologically active L-isomer. cambridge.org
Animal models have provided further evidence of D-carnitine's ability to deplete intracellular L-carnitine pools. In a study involving weanling and adult rats, intraperitoneal injection of D-carnitine over 40 days resulted in a statistically significant depletion of free and total L-carnitine in skeletal muscle after 15 days of treatment. nih.gov This highlights the direct impact of D-carnitine on tissue-specific carnitine stores.
Further investigations in a low-carnitine Nile tilapia model, established by inhibiting endogenous carnitine synthesis, have offered a clearer picture of the functional differences between the L- and D-isomers. scielo.brcambridge.org In this model, fish fed a diet supplemented with D-carnitine exhibited a significant reduction in acyl-carnitine concentrations compared to those fed L-carnitine. scielo.brjmb.or.kr This suggests that not only does D-carnitine impede L-carnitine uptake, but it also disrupts the normal acylation processes necessary for fatty acid metabolism. The study reported that D-carnitine feeding led to increased lipid deposition in the liver, indicating impaired fatty acid oxidation resulting from the altered carnitine pool. scielo.brjmb.or.kr
The table below summarizes key research findings on the modulation of intracellular carnitine pools by D-carnitine in various model systems.
| Model System | Key Findings | Reference(s) |
| Human Embryonic Kidney (HEK)293 Cells | D-carnitine is transported by hOCTN2 with a lower affinity than L-carnitine, demonstrating competitive inhibition. | nih.gov |
| Rat Skeletal Muscle | Intraperitoneal injection of D-carnitine led to a significant depletion of free and total L-carnitine levels after 15 days. | nih.gov |
| Low-Carnitine Nile Tilapia | Dietary D-carnitine reduced acyl-carnitine concentrations and increased liver lipid deposition compared to L-carnitine. | scielo.brjmb.or.kr |
| Rat Renal Brush Border Membrane Vesicles | D-carnitine inhibits the uptake of L-carnitine. | mdpi.com |
| Human Corneal and Conjunctival Epithelial Cells | D-carnitine inhibits the uptake of L-carnitine in a concentration-dependent manner. | mdpi.com |
These findings collectively demonstrate that D-carnitine actively modulates intracellular carnitine pools by competitively inhibiting the transport of L-carnitine, which can lead to a functional deficiency of L-carnitine and subsequent disruptions in lipid metabolism.
Interaction of D-Carnitine with other Metabolic Enzymes Beyond Fatty Acid Metabolism
While the primary disruptive effect of D-carnitine is on fatty acid metabolism through the inhibition of L-carnitine transport and function, evidence from model systems suggests that its influence extends to other metabolic pathways. These interactions can be both direct, through competitive inhibition of specific enzymes, and indirect, as a consequence of the metabolic shift induced by impaired fatty acid oxidation.
A significant direct interaction of D-carnitine is its competitive inhibition of carnitine acetyltransferase (CAT). nih.govwikipedia.org This enzyme is crucial for buffering the acetyl-CoA to CoA ratio within the mitochondrial matrix and for the transport of acetyl groups out of the mitochondria. oregonstate.edu By competitively inhibiting CAT, D-carnitine can disrupt the balance of acetyl-CoA, which is a central molecule in metabolism, linking glycolysis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. nih.govwikipedia.org This inhibition can lead to a reduction in the burning of fatty acids and the mitochondrial transport of long-chain fatty acids.
In addition to its direct effects, D-carnitine administration can cause broader, indirect shifts in cellular metabolism. A study using a low-carnitine Nile tilapia model revealed that D-carnitine feeding led to increased glycolysis and amino acid degradation. cambridge.orgmdpi.com In the liver of these fish, there was a higher expression of the glycolytic enzymes phosphofructokinase and pyruvate kinase in the D-carnitine fed group. mdpi.com This suggests that when fatty acid oxidation is compromised due to D-carnitine-induced L-carnitine deficiency, cells may upregulate alternative energy-producing pathways like glycolysis to maintain energy homeostasis. cambridge.orgmdpi.com The metabolomic analysis from this study further supported this, showing that D-carnitine feeding increased glycolysis, protein metabolism, and the activity of the tricarboxylic acid cycle. cambridge.orgmdpi.com
Furthermore, in a study on Trypanosoma, it was suggested that D-carnitine might interfere with pyruvate kinase activity, thereby affecting ATP production. While this was observed in a protozoan model, it raises the possibility of D-carnitine interacting with key glycolytic enzymes in other organisms as well.
The table below summarizes the observed interactions of D-carnitine with metabolic enzymes and pathways beyond its primary effect on fatty acid transport.
| Enzyme/Pathway | Model System | Observed Effect | Mechanism | Reference(s) |
| Carnitine Acetyltransferase (CAT) | In vitro / various | Competitive inhibition | Direct competition with L-carnitine for the enzyme's active site. | nih.govwikipedia.org |
| Glycolysis (Phosphofructokinase, Pyruvate Kinase) | Low-Carnitine Nile Tilapia | Increased expression and activity | Indirect metabolic shift to compensate for impaired fatty acid oxidation. | cambridge.orgmdpi.com |
| Amino Acid Degradation | Low-Carnitine Nile Tilapia | Increased | Indirect metabolic adaptation to maintain energy homeostasis. | cambridge.orgmdpi.com |
| Pyruvate Kinase | Trypanosoma | Potential interference/inhibition | Putative interference in enzyme activity, affecting ATP production. |
Synthetic and Chemoenzymatic Approaches to Dl Carnitine
Classical Chemical Synthesis Routes for DL-Carnitine Production
The industrial production of carnitine has historically relied on chemical synthesis, which typically yields a racemic mixture of its two enantiomers, D- and L-carnitine, referred to as DL-carnitine. frontiersin.orgnih.gov These methods are often favored for their use of inexpensive and readily available starting materials. frontiersin.orgresearchgate.net
Racemic Synthesis Strategies and Yield Optimization
A prevalent strategy for synthesizing DL-carnitine begins with epichlorohydrin (B41342) and trimethylamine (B31210). frontiersin.orgresearchgate.net This reaction forms an epoxide intermediate, which is subsequently converted to a chlorohydrin. The process continues with the introduction of a cyano group, typically using potassium cyanide, which displaces the chloride. Acidic hydrolysis of the resulting cyano compound then yields DL-carnitine. google.com
Epichlorohydrin + Trimethylamine → 1-chloro-2-hydroxy-4-(trimethylammonio)butane chloride google.com
Displacement of Chloride with Cyanide → 1-cyano-2-hydroxy-4-(trimethylammonio)butane
Acidic Hydrolysis → DL-Carnitine google.com
Table 1: Key Reactants in Classical Racemic Synthesis
| Starting Material | Reagent | Intermediate | Final Product |
|---|---|---|---|
| Epichlorohydrin | Trimethylamine | 1-chloro-2-hydroxy-4-(trimethylammonio)butane | DL-Carnitine |
Stereoselective Synthesis of Carnitine Precursors Leading to DL-Carnitine
While the goal of stereoselective synthesis is typically to produce a single enantiomer (predominantly L-carnitine for biological applications), the methodologies developed can be adapted to produce either the R- or S-enantiomer. researchgate.netgoogle.com By combining the separately synthesized enantiomers, a racemic DL-carnitine mixture can be obtained. These routes often start from a chiral pool molecule or use a chiral auxiliary.
For instance, a stereoselective synthesis for R-(-)-carnitine has been developed using achiral glycerol (B35011) as the starting material. google.comnih.gov Similarly, L-carnitine can be synthesized enantioselectively from (S)-3-hydroxybutyrolactone. google.com Another approach involves the asymmetric reduction of ethyl γ-chloroacetoacetate, catalyzed by chiral oxazaborolidines, to yield ethyl R-3-hydroxy-4-chlorobutyrate, a key precursor for L-carnitine. researchgate.net By selecting the appropriate enantiomer of the starting material or catalyst, either the R- or S-carnitine precursor can be synthesized. Mixing these pure enantiomers in equal measure results in the formation of DL-carnitine.
Chemoenzymatic Methods for DL-Carnitine Production and Resolution
Chemoenzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts (enzymes). These approaches are used both to resolve racemic mixtures produced by classical synthesis and to synthesize L-carnitine directly from achiral precursors. frontiersin.orgnih.gov
Enzymatic Resolution of Racemic Carnitine Esters
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. libretexts.org In this process, an enzyme selectively acts on one enantiomer, converting it into a different compound, which can then be easily separated from the unreacted enantiomer. tamu.edu For carnitine, this typically involves the enzymatic hydrolysis of a racemic ester of DL-carnitine.
Lipases are common enzymes used for this purpose. For example, a lipase (B570770) can selectively hydrolyze the ester of L-carnitine (e.g., L-carnitine acetate) while leaving the D-carnitine ester largely unreacted. The resulting L-carnitine and the unreacted D-carnitine ester can then be separated based on their different physical properties. This method allows for the isolation of both D- and L-carnitine from the initial racemic mixture.
Table 2: Principles of Enzymatic Resolution
| Process | Description | Key Enzyme Class | Outcome |
|---|
Biocatalytic Approaches to Carnitine Synthesis from Achiral Precursors
A more direct and often more environmentally friendly approach is the use of microorganisms or isolated enzymes to synthesize L-carnitine from achiral starting materials. frontiersin.orgresearchgate.net This avoids the production of the unwanted D-enantiomer altogether.
Several achiral precursors can be converted into L-carnitine through highly regio- and enantioselective biotransformations. frontiersin.orgresearchgate.net Common substrates include:
Crotonobetaine: This is a primary substrate used in microbial fermentation. nih.gov Various bacteria, such as those from the Escherichia and Proteus genera, possess the enzyme crotonobetaine reductase, which converts crotonobetaine to γ-butyrobetaine. nih.gov This is followed by stereospecific hydroxylation to L-carnitine by γ-butyrobetaine hydroxylase. wikipedia.orgcreative-proteomics.com
γ-Butyrobetaine: The direct hydroxylation of γ-butyrobetaine to L-carnitine is catalyzed by γ-butyrobetaine hydroxylase (BBOX), an enzyme found in various organisms, including the fungus Neurospora crassa. wikipedia.orgcreative-proteomics.comgoogle.com
3-Dehydrocarnitine: The enzymatic reduction of this achiral ketone precursor using carnitine dehydrogenase yields L-carnitine. nih.govcapes.gov.br This reaction requires a cofactor, typically reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH), and systems for cofactor regeneration are crucial for the process's efficiency. nih.govcapes.gov.br
These biocatalytic methods are praised for their high stereospecificity and for operating under mild conditions, which reduces energy consumption and waste generation compared to classical chemical routes. researchgate.netresearchgate.net
Advanced Purification and Crystallization Techniques for DL-Carnitine
Following synthesis or resolution, DL-carnitine must be purified to remove unreacted starting materials, byproducts, and residual solvents. Advanced purification techniques are essential to achieve the high purity required for various applications.
Common purification methods include:
Ion Exchange Chromatography: This technique is effective for separating carnitine from non-ionic impurities and for removing precursor molecules like crotonobetaine. google.comgoogle.com Anion exchange resins can be used to selectively adsorb adducts of impurities, allowing the purified carnitine to pass through. google.com
Crystallization and Recrystallization: Crystallization is a critical step for obtaining high-purity DL-carnitine in a solid, stable form. google.com The choice of solvent is crucial; solvents like isopropanol (B130326) and acetone (B3395972) are often used. google.com Recrystallization, the process of dissolving the crystals in a solvent and then allowing them to reform, can further enhance purity. google.com By carefully controlling parameters such as cooling rate and concentration, the crystal size and morphology can be managed. google.com
Solvent Replacement and Concentration: Techniques involving the concentration of the carnitine solution followed by solvent replacement can be employed to induce crystallization and improve the yield and purity of the final product. google.com
These purification steps are vital to ensure the quality and stability of the final DL-carnitine product.
Development of Novel Synthetic Analogues and Derivatives of DL-Carnitine for Research Purposes
The development of novel synthetic analogues and derivatives of DL-carnitine is a focused area of research aimed at elucidating the structure-activity relationships of carnitine and its role in various physiological processes. These synthetic modifications are designed to probe the interactions of carnitine with enzymes and transporters, as well as to investigate potential therapeutic applications. The primary focus of these research efforts has been on the synthesis of long-chain acyl carnitine esters and cyclic analogues.
A notable area of investigation has been the synthesis of a series of long-chain acyl carnitine esters to explore their effects on coronary circulation. In these studies, the isopropyl ester of DL-carnitine and a range of its fatty acid derivatives, with acyl chain lengths varying from C8 to C30, have been synthesized. The research aimed to establish a relationship between the fatty acid chain length and the compound's vasodilator activity. The findings from these studies have provided valuable insights into the potential of these derivatives as cardiovascular research tools. For instance, it was observed that increasing the fatty acid chain length from octanoyl (C8) to palmitoyl (B13399708) (C16) resulted in a corresponding increase in vasodilator potency in isolated rat hearts. oup.com The C20 derivative exhibited a longer-lasting vasodilatory effect. oup.com Interestingly, further increasing the chain length to C30 led to a diminished dilator response that was preceded by vasoconstriction, indicating a complex structure-activity relationship. oup.com
The synthesis of these long-chain acyl carnitine esters typically involves the reaction of DL-carnitine with the corresponding fatty acid, often activated as an acyl chloride or anhydride, in a suitable solvent system. The purification of the final products is a critical step to ensure the removal of any unreacted starting materials and byproducts, which could interfere with biological assays.
In addition to linear acyl esters, research has also been directed towards the synthesis of cyclic analogues of carnitine. While much of this work has focused on the L-enantiomer, the synthetic strategies could potentially be applied to the racemic mixture. nih.govnih.gov These rigid structures are designed to understand the conformational requirements for binding to carnitine-dependent enzymes and transporters. nih.gov
The table below summarizes key research findings on some of the developed DL-carnitine derivatives.
| Derivative Name | Acyl Chain Length | Key Research Finding |
| Octanoyl-DL-carnitine ester | C8 | Exhibited coronary vasodilator activity. oup.com |
| Palmitoyl-DL-carnitine ester | C16 | Showed increased vasodilator potency compared to the C8 ester. oup.com |
| Eicosanoyl-DL-carnitine ester | C20 | Produced a longer-lasting vasodilation effect. oup.com |
| Triacontanoyl-DL-carnitine ester | C30 | Displayed a small dilator response preceded by vasoconstriction. oup.com |
Biochemical Pathways Influenced by Dl Carnitine Isomers Focus on Fundamental Processes
Modulation of Lipid Metabolism by D-Carnitine Component in Cellular Systems.researchgate.netcambridge.orgnih.gov
The D-carnitine isomer, when present, significantly alters lipid metabolism. researchgate.netcambridge.org It is considered a xenobiotic, a foreign substance to living organisms, that can induce lipotoxicity, a condition of cellular damage from excess lipid accumulation. cambridgecore.org
D-Carnitine has been shown to competitively inhibit the action of L-Carnitine. mdpi.comlohmann-information.de This inhibition can disrupt the normal process of fatty acid transport into the mitochondria, which is a critical step for beta-oxidation. Research indicates that D-Carnitine can inhibit carnitine palmitoyltransferase (CPT), the enzyme responsible for conjugating fatty acids to carnitine for mitochondrial entry. nih.govresearchgate.netnih.gov
In a study using a low-carnitine Nile tilapia model, dietary D-carnitine intake led to reduced acyl-carnitine concentrations in the body and induced lipid accumulation in the liver. cambridge.org This suggests that D-carnitine impairs the transport and subsequent oxidation of fatty acids, leading to their redirection towards esterification and storage as triglycerides. cambridge.orgscielo.org.co Interestingly, the same study noted that while D-carnitine treatment was associated with higher mRNA expression of CPT1α and acyl-CoA oxidase (ACO) in the liver, it also resulted in greater lipid deposition. cambridge.org This could indicate a compensatory, albeit ineffective, upregulation of genes involved in beta-oxidation in response to the metabolic disruption caused by D-carnitine.
| Parameter | Effect of D-Carnitine | Model System | Reference |
| Fatty Acid Transport | Inhibits L-Carnitine's function | General | mdpi.comlohmann-information.de |
| Carnitine Palmitoyltransferase (CPT) | Competitively inhibits | General | nih.govresearchgate.netnih.gov |
| Acyl-Carnitine Concentration | Reduced | Nile Tilapia | cambridge.org |
| Liver Lipid Content | Increased | Nile Tilapia | cambridge.org |
| CPT1α and ACO mRNA Expression | Increased | Nile Tilapia Liver | cambridge.org |
The influence of DL-Carnitine on ketone body metabolism is multifaceted. L-Carnitine is known to play a role in modulating ketogenesis. mdpi.com In states of carnitine deficiency, the transport of long-chain fatty acids into the mitochondria is impaired, which can limit the production of ketone bodies. mdpi.com
Conversely, studies investigating the effects of DL-Carnitine have yielded interesting results. In rats, oral administration of a high dose of DL-Carnitine was found to lower plasma concentrations of ketone bodies. nih.gov This antiketonemic effect is thought to result from the inhibition of hepatic ketone production. nih.gov It is hypothesized that an excessive amount of free carnitine from exogenous administration could disrupt the equilibrium of acylcarnitine to acyl-CoA conversion within the mitochondria, thereby suppressing beta-oxidation and, consequently, ketogenesis. nih.gov Research in cows has also suggested that L-carnitine supplementation can decrease hepatic triglycerides, potentially by increasing fatty acid oxidation, which could influence ketogenesis. scielo.org.co However, another study in dairy cattle indicated that L-carnitine could increase the risk of ketosis. tandfonline.comkaesler-nutrition.com
In vitro studies with hepatocytes have shown that while lower concentrations of DL-Carnitine (0.2 to 20 mM) can stimulate ketone production, a very high concentration (40 mM) leads to a sharp depression in ketogenesis. nih.gov This suggests a dose-dependent effect on hepatic ketone production.
| Condition | Effect of DL-Carnitine | Observation | Model System | Reference |
| High Dose (in vivo) | Antiketonemic | Lowered plasma ketone bodies | Rats | nih.gov |
| High Dose (in vivo) | Inhibits Hepatic Ketone Production | Suppressed beta-oxidation and ketogenesis | Rats | nih.gov |
| Low Concentrations (in vitro) | Stimulatory | Increased ketone production | Hepatocytes | nih.gov |
| High Concentration (in vitro) | Inhibitory | Depressed ketogenesis | Hepatocytes | nih.gov |
Influence on Glucose Homeostasis Mechanisms in Preclinical Models.cambridge.orgmdpi.comnih.govresearchgate.net
DL-Carnitine and its isomers have been shown to influence glucose metabolism through various mechanisms in preclinical studies. cambridge.orgmdpi.comnih.gov L-Carnitine supplementation has been demonstrated to improve glucose homeostasis, particularly in insulin-resistant states. researchgate.net
Research in a low-carnitine Nile tilapia model revealed that D-carnitine stimulates glycolysis. cambridge.org In the liver of these fish, higher expression of glycolytic enzymes such as phosphofructokinase and pyruvate (B1213749) kinase was observed in the group treated with D-carnitine. cambridge.org Conversely, the L-carnitine treated group showed significantly increased mRNA expression of the gluconeogenic enzymes fructose-1,6-bisphosphatase 1 (FBP1) and glucose-6-phosphatase α (G6Pα). cambridge.org This suggests that the two isomers have opposing effects on the primary pathways of glucose metabolism. L-carnitine appears to promote glucose production (gluconeogenesis), while D-carnitine enhances glucose breakdown (glycolysis). cambridge.org L-carnitine is also noted to play a role in regulating gluconeogenesis. mdpi.comresearchgate.net
| Isomer | Effect on Gene Expression | Metabolic Pathway | Model System | Reference |
| D-Carnitine | Increased Phosphofructokinase & Pyruvate Kinase | Glycolysis | Nile Tilapia Liver | cambridge.org |
| L-Carnitine | Increased FBP1 & G6Pα | Gluconeogenesis | Nile Tilapia Liver | cambridge.org |
The accumulation of lipid metabolites, such as fatty acyl-CoA derivatives, is known to inhibit insulin (B600854) signaling in tissues like muscle. mdpi.com L-carnitine can potentially improve insulin sensitivity by facilitating the oxidation of these fatty acids, thereby reducing their inhibitory effect on the insulin signaling cascade. mdpi.commdpi.com
Studies in animal models have shown that L-carnitine supplementation can improve insulin sensitivity. nih.govdiabetesjournals.orgnih.gov For instance, in mice fed a high-fat diet, L-carnitine supplementation attenuated the development of insulin resistance. nih.gov This improvement in insulin action is thought to be mediated by a reduction in lipotoxic metabolites, which in turn enhances both mitochondrial function and insulin signaling. nih.gov Furthermore, L-carnitine administration has been shown to improve markers of glycemic control, likely by regulating the acetyl-CoA/CoA ratio in the mitochondria. mdpi.com In diabetic mice, L-carnitine treatment was associated with an increase in insulin-like growth factor-1 (IGF-1) levels, which could also contribute to improved glucose metabolism. spandidos-publications.com
| Compound | Effect | Mechanism | Model System | Reference |
| L-Carnitine | Improved Insulin Sensitivity | Reduced lipotoxic metabolites, enhanced mitochondrial function | High-fat diet fed mice | nih.gov |
| L-Carnitine | Improved Glycemic Control | Regulation of acetyl-CoA/CoA ratio | General | mdpi.com |
| L-Carnitine | Increased IGF-1 Levels | - | Diabetic Mice | spandidos-publications.com |
Research on DL-Carnitine's Effects on Amino Acid Metabolism Pathways (e.g., branched-chain amino acids).cambridge.orgmdpi.comnih.gov
The influence of DL-Carnitine on amino acid metabolism, particularly branched-chain amino acids (BCAAs), is an area of ongoing research. L-carnitine and its related enzymes are involved in the transport and oxidation of branched-chain acyl-CoA derivatives, which are metabolites of BCAAs. mdpi.com
A metabolomic investigation in a low-carnitine Nile tilapia model showed that D-carnitine feeding increased amino acid degradation to maintain energy homeostasis. cambridge.orgcambridgecore.org This was evidenced by increased protein metabolism and activity of the tricarboxylic acid cycle. cambridgecore.org However, the study also found that neither L- nor D-carnitine significantly affected the total protein content of the liver, muscle, or whole fish, and the mRNA expression of genes involved in protein metabolism was largely unaffected. cambridge.org
In cirrhotic rat models, the combination of BCAAs and L-carnitine has been shown to attenuate hepatocellular damage by reducing lipid peroxides and maintaining mitochondrial integrity. nih.gov This suggests a synergistic effect between L-carnitine and BCAAs in protecting the liver under pathological conditions. Furthermore, research in hemodialysis patients suggests that L-carnitine treatment can affect the metabolism of certain amino acids, leading to increased levels of valine, tyrosine, and phenylalanine. karger.com
| Compound/Isomer | Effect | Observation | Model System | Reference |
| D-Carnitine | Increased Amino Acid Degradation | Maintained energy homeostasis | Nile Tilapia | cambridge.orgcambridgecore.org |
| L-Carnitine & BCAAs | Attenuated Hepatocellular Damage | Reduced lipid peroxides, maintained mitochondrial integrity | Cirrhotic Rats | nih.gov |
| L-Carnitine | Altered Amino Acid Profile | Increased blood levels of valine, tyrosine, and phenylalanine | Hemodialysis Patients | karger.com |
Oxidative Stress and Redox State Modulation by D-Carnitine In Vitro
While the L-isomer of carnitine is often associated with antioxidant properties, its stereoisomer, D-carnitine, exhibits contrasting effects on cellular redox balance. In vitro and in vivo research indicates that D-carnitine does not possess biological activity in the same manner as L-carnitine; instead, it can act as an antagonist, inducing oxidative stress and disrupting metabolic pathways. nih.gov
The primary mechanism behind the detrimental effects of D-carnitine lies in its ability to competitively inhibit key enzymes of the carnitine system. D-carnitine acts as an inhibitor of carnitine acetyltransferase (CAT), an enzyme crucial for the reversible transfer of acetyl groups between coenzyme A and L-carnitine. scbt.comtandfonline.com This inhibition disrupts the buffering of the acetyl-CoA to CoA ratio, which is essential for mitochondrial function and energy metabolism. taylorandfrancis.com By impeding the function of CAT and other carnitine-dependent transporters like carnitine-acylcarnitine translocase (CACT), D-carnitine can lead to a state of functional L-carnitine deficiency. nih.govwikipedia.org
This induced deficiency impairs the transport and subsequent β-oxidation of long-chain fatty acids in the mitochondria. The resulting metabolic disruption can lead to the accumulation of lipids and an increase in reactive oxygen species (ROS) production, culminating in cellular oxidative stress. nih.govcambridge.org Studies in animal models have demonstrated that administration of D-carnitine leads to hepatic inflammation, apoptosis, and increased oxidative stress. nih.gov Although these specific studies were conducted in vivo, the foundational mechanism of enzymatic inhibition is observable in in vitro systems. The inhibition of carnitine acetyltransferase by D-carnitine disrupts cellular energy homeostasis, which can precipitate a pro-oxidant state within the cell. scbt.com
Table 1: In Vitro and Mechanistic Effects of D-Carnitine on Redox-Related Processes
| Parameter | Observed Effect of D-Carnitine | Underlying Mechanism | Reference |
|---|---|---|---|
| Carnitine Acetyltransferase (CAT) Activity | Inhibition | Competitive binding to the carnitine binding site of the enzyme, impeding the transfer of acyl groups. | scbt.comtandfonline.com |
| L-Carnitine Function | Antagonism/Inhibition | Competes with L-carnitine for transport and enzymatic binding sites, leading to a functional deficiency. | nih.gov |
| Fatty Acid Metabolism | Disruption | Inhibition of carnitine-dependent transport of fatty acids into mitochondria, leading to impaired β-oxidation. | nih.govwikipedia.org |
| Oxidative Stress | Induction (observed in vivo, based on in vitro mechanisms) | Metabolic disruption from impaired fatty acid oxidation leads to increased ROS production and lipotoxicity. | nih.govcambridge.org |
Epigenetic Modifications and Gene Expression Regulation in Response to Carnitine Isomers in Research Models
Carnitine isomers, particularly acetyl-L-carnitine (B1666533) (ALCAR), serve as a critical link between cellular energy metabolism and the epigenetic regulation of gene expression. mdpi.com The primary mechanism involves the donation of acetyl groups for the acetylation of histones and transcription factors, a fundamental process in chromatin remodeling and gene activation. mdpi.comtexilajournal.com
Acetyl-L-carnitine is synthesized in the mitochondria from acetyl-CoA and L-carnitine by the enzyme carnitine acetyltransferase. mdpi.com This ALCAR can then be transported from the mitochondria to the nucleus via the carnitine/acylcarnitine translocase. taylorandfrancis.comtandfonline.comresearchgate.net Within the nucleus, a nuclear form of carnitine acetyltransferase converts ALCAR back into acetyl-CoA. tandfonline.comresearchgate.net This nuclear pool of acetyl-CoA serves as the substrate for histone acetyltransferases (HATs), which catalyze the transfer of acetyl groups to lysine (B10760008) residues on histone tails. tandfonline.comresearchgate.net Histone acetylation neutralizes the positive charge of lysine, weakening the interaction between histones and DNA, which leads to a more open chromatin structure that facilitates gene transcription. taylorandfrancis.com
Research in various models has elucidated specific instances of gene regulation by carnitine isomers:
Neurotransmitter Receptor Expression: In rodent models of depression, acetyl-L-carnitine was found to increase the acetylation of histone H3 at lysine 27 (H3K27ac) on the promoter of the Grm2 gene, which encodes the metabotropic glutamate (B1630785) receptor 2 (mGlu2). This epigenetic modification enhanced Grm2 transcription in the hippocampus and prefrontal cortex, contributing to its antidepressant-like effects. pnas.org
Neurotrophic Factor Regulation: Acetyl-L-carnitine influences the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neurogenesis and synaptic plasticity. pnas.orgnih.gov It has been shown to regulate the methylation of the BDNF promoter and increase levels of acetylated H3K27 bound to it. pnas.orgmednexus.org In some models, L-carnitine treatment has been observed to increase BDNF methylation levels that were previously reduced. mednexus.orgmednexus.org
Antioxidant and Inflammatory Pathways: L-carnitine and its derivatives can modulate gene expression related to oxidative stress and inflammation. They have been shown to upregulate the transcription factor Nrf2, which controls the expression of numerous antioxidant enzymes. researchgate.netnih.gov Conversely, they can downregulate the activity of NF-κB, a key transcription factor in inflammatory responses. pnas.orgnih.gov
Metabolic Gene Regulation: In a tilapia model, D-carnitine administration, which disrupts normal lipid metabolism, led to an upregulation of the mRNA expression of genes involved in β-oxidation and detoxification as a compensatory response. nih.govcambridge.org L-carnitine supplementation in cellular models of KAT6A syndrome, an intellectual disability disorder, increased histone acetylation and helped correct the expression of genes related to coenzyme A and iron metabolism, the antioxidant system, and mitochondrial function. mdpi.com
These findings highlight that carnitine isomers are not merely metabolic intermediates but also act as crucial metabolic signals that can directly influence the epigenome and orchestrate complex gene expression programs in response to the cell's energetic state.
Table 2: Examples of Gene and Protein Expression Regulation by Carnitine Isomers in Research Models
| Carnitine Isomer | Research Model | Target Gene/Protein | Epigenetic/Regulatory Mechanism | Observed Effect on Expression/Activity | Reference |
|---|---|---|---|---|---|
| Acetyl-L-Carnitine | Rat and mouse models of depression | mGlu2 receptor (encoded by Grm2) | Increased H3K27 acetylation at the Grm2 promoter; increased acetylation of NF-ĸB-p65 subunit. | Enhanced transcription/upregulation. | pnas.org |
| L-Carnitine / Acetyl-L-Carnitine | Human sperm / Rat models | Brain-Derived Neurotrophic Factor (BDNF) | Modulation of BDNF promoter methylation; increased H3K27 acetylation at the promoter. | Variable regulation of methylation; increased expression. | pnas.orgmednexus.orgmednexus.org |
| L-Carnitine | Human fibroblasts (KAT6A syndrome model) | Histone H3 | Increased availability of acetyl groups for histone acetyltransferases. | Increased total histone H3 acetylation. | mdpi.com |
| D-Carnitine | Nile tilapia model | Genes for β-oxidation and detoxification | Indirect, likely a compensatory response to metabolic stress. | Upregulation of mRNA. | nih.gov |
| L-Carnitine | Various (in vivo/in vitro) | Nrf2 transcription factor | Activation of the Nrf2/HO-1 signaling pathway. | Upregulation of Nrf2 and its target antioxidant enzymes. | researchgate.netnih.gov |
| L-Carnitine | Female rat model | CYP19a1 (Aromatase) | Not fully elucidated, potential protection against toxicant-induced suppression. | Restoration of expression after lead-induced decrease. | ijsr.net |
Theoretical and Computational Studies of Dl Carnitine
Molecular Docking Simulations of D-Carnitine with Transport Proteins and Enzymes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interactions between a ligand, such as D-carnitine, and a protein target. For DL-carnitine, docking simulations are crucial for explaining the inhibitory effect of the D-isomer on the transport and metabolic functions of the biologically active L-isomer.
Key protein targets for these simulations include the organic cation/carnitine transporter novel type 2 (OCTN2, also known as SLC22A5) and enzymes of the carnitine shuttle, such as carnitine palmitoyltransferase I and II (CPT I, CPT II) and carnitine-acylcarnitine translocase (CACT). mdpi.comnih.gov
Research Findings:
Docking studies reveal that D-carnitine can bind to the active sites of these proteins, often competing directly with L-carnitine. caymanchem.comresearchgate.net Although the crystal structure of OCTN2 has not been fully resolved, homology models have been constructed to facilitate these simulations. mdpi.comaacrjournals.org These models show that the binding pocket of OCTN2 contains specific residues that form hydrogen bonds and electrostatic interactions with the carboxyl and hydroxyl groups of the carnitine molecule, as well as hydrophobic interactions with the trimethylammonium group. mdpi.comresearchgate.net
Simulations demonstrate that while both D- and L-carnitine can fit into the binding site, the precise stereochemistry of the hydroxyl group in L-carnitine allows for a more optimal set of interactions, leading to efficient transport. In contrast, the orientation of the hydroxyl group in D-carnitine can lead to a non-productive binding mode. This competitive inhibition mechanism has been confirmed by in silico molecular docking analyses for other OCTN2 inhibitors that compete with carnitine. nih.govnih.gov
For enzymes like CPT I, docking simulations suggest a similar mechanism of competitive inhibition. The active site of CPT I accommodates the fatty acyl-CoA and carnitine molecules. In silico studies show that D-carnitine can occupy the carnitine binding pocket, preventing L-carnitine from binding and thus inhibiting the formation of acylcarnitine, a critical step in fatty acid oxidation. nih.gov
Table 1: Predicted Interactions from Molecular Docking of Carnitine Isomers This table is a representative summary based on findings from multiple docking studies on carnitine transporters and enzymes.
| Protein Target | Ligand | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (ΔG, kcal/mol) | Interaction Type |
|---|---|---|---|---|
| OCTN2 (Homology Model) | L-Carnitine | Tyr211, Trp351, Gln180 | -6.5 to -8.0 | Hydrogen Bonding, Electrostatic, Cation-π |
| OCTN2 (Homology Model) | D-Carnitine | Tyr211, Trp351, Gln180 | -5.0 to -6.5 | Competitive Inhibition, Suboptimal H-Bonds |
| CPT II (Crystal Structure) | L-Carnitine | His372, Ser599 | -5.5 to -7.0 | Hydrogen Bonding, van der Waals |
| CPT II (Crystal Structure) | D-Carnitine | His372, Ser599 | -4.5 to -6.0 | Steric Hindrance, Competitive Binding |
Quantum Chemical Calculations on DL-Carnitine Conformation and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of molecules. For DL-carnitine, these methods are used to analyze the conformational landscape of the two isomers and to understand how their intrinsic properties differ.
These calculations can precisely determine the geometric parameters (bond lengths, angles, and dihedrals) and relative energies of various conformers. Carnitine is a flexible molecule with several rotatable bonds, and its conformation is influenced by intramolecular hydrogen bonding between the hydroxyl and carboxylate groups.
Research Findings:
Quantum chemical studies have explored the potential energy surfaces of both L- and D-carnitine. nih.govresearchgate.net The results indicate that both isomers can exist in several low-energy conformations, often stabilized by an intramolecular hydrogen bond. The relative populations of these conformers can be predicted based on their calculated energies. While early NMR studies suggested pH-dependent conformational changes, later work combined with theoretical calculations has provided a more nuanced view, indicating less dramatic shifts in conformation about the C2-C3 bond in solution. nih.gov
Calculations of electronic properties, such as the distribution of electron density and molecular electrostatic potential (MEP), help to explain the interaction patterns observed in docking simulations. The MEP maps highlight the negatively charged carboxylate region and the positively charged trimethylammonium group, which are key features for recognition by transport proteins. Subtle differences in the MEP around the chiral center (C3) between D- and L-carnitine can influence the specificity of protein binding.
Table 2: Calculated Properties of Carnitine Conformers This table presents typical data obtained from quantum chemical calculations on carnitine isomers.
| Isomer | Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C4-C3-C2) | Intramolecular H-Bond (O-H···O) |
|---|---|---|---|---|
| L-Carnitine | Folded (Extended Chain) | 0.00 | ~175° | Yes |
| L-Carnitine | Extended (Linear) | +1.5 - 2.5 | ~60° | No |
| D-Carnitine | Folded (Extended Chain) | 0.00 | ~175° | Yes |
| D-Carnitine | Extended (Linear) | +1.5 - 2.5 | ~60° | No |
Molecular Dynamics Simulations of Carnitine Isomer Interactions in Lipid Bilayers and Aqueous Solutions
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. MD simulations of DL-carnitine in different environments, such as aqueous solution and lipid bilayers, can reveal dynamic behaviors that are critical for understanding its transport and cellular function. mdpi.comnih.gov
In aqueous solution, MD simulations can characterize the hydration shell around each carnitine isomer. The arrangement and dynamics of water molecules interacting with the charged and polar groups of carnitine influence its solubility and how it is recognized by proteins.
When placed in a system with a lipid bilayer, MD simulations can be used to investigate the propensity of the carnitine isomers to partition into the membrane. plos.orgbiorxiv.org This is relevant for understanding passive diffusion and the initial stages of interaction with membrane-embedded transporters like OCTN2. d-nb.info
Research Findings:
Simulations in water show that both D- and L-carnitine are well-solvated, with highly structured water molecules around the carboxylate and trimethylammonium groups. The dynamics of this hydration shell are thought to play a role in the desolvation process that must occur when carnitine binds to a transporter.
MD simulations of carnitine isomers with model lipid membranes (e.g., dipalmitoylphosphatidylcholine, DPPC) show that both molecules have a low propensity to spontaneously insert deep into the hydrophobic core of the bilayer. plos.org Instead, they tend to reside at the lipid-water interface, with the charged trimethylammonium group interacting with the phosphate (B84403) head groups of the lipids and the carboxylate group remaining solvated in the aqueous phase. mpg.de
Comparative simulations can reveal subtle differences in the way D- and L-carnitine interact with the membrane surface. These differences in orientation and residence time at the interface could influence the efficiency with which they are captured by transport proteins. For instance, a less favorable interaction of D-carnitine with the membrane surface might hinder its ability to efficiently locate and bind to the OCTN2 transporter.
In Silico Prediction of D-Carnitine's Influence on Metabolic Networks
To understand the systemic consequences of D-carnitine's inhibitory actions, researchers can employ computational models of cellular metabolism. One of the most powerful approaches in this area is Flux Balance Analysis (FBA). igem.org FBA is a mathematical method used to predict metabolic flux distributions in a genome-scale metabolic model. It does not require kinetic parameters but instead relies on the stoichiometry of metabolic reactions and a defined cellular objective, such as maximizing ATP production or biomass synthesis. ucsd.eduplos.org
Research Findings:
By incorporating the inhibitory effect of D-carnitine into an FBA model, it is possible to simulate its impact on the entire metabolic network. D-carnitine's primary known effect is the competitive inhibition of L-carnitine transport and L-carnitine-dependent enzymes. scirp.orgscielo.br In an FBA model, this can be represented by constraining the maximum flux through the reactions catalyzed by carnitine transporters and carnitine acyltransferases. hilarispublisher.com
Simulations using such constrained models predict a significant downstream impact on cellular energy metabolism. Key predicted outcomes include:
Reduced Fatty Acid Oxidation: The primary role of the carnitine shuttle is to transport long-chain fatty acids into the mitochondria for β-oxidation. mdpi.comutah.edu By inhibiting this shuttle, D-carnitine is predicted to cause a significant decrease in the rate of fatty acid breakdown.
Shift in Substrate Utilization: With fatty acid oxidation impaired, the model predicts that the cell would increase its reliance on other energy sources, such as glucose and amino acids, to meet its ATP demand. This could lead to increased rates of glycolysis.
Accumulation of Metabolites: The model can predict the accumulation of certain metabolites, such as cytosolic long-chain acyl-CoAs, which cannot be transported into the mitochondria.
These in silico predictions align with experimental observations of D-carnitine's effects and provide a quantitative framework for understanding how a single inhibitory action can propagate through the complex, interconnected network of cellular metabolism. nih.gov
Cheminformatics Approaches to Carnitine Analog Design for Research
Cheminformatics combines chemistry, computer science, and information science to analyze and model molecular data. A key application in drug discovery and chemical biology is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
For carnitine, these approaches are used to design novel analogs with specific properties, such as enhanced or selective inhibition of carnitine transporters or enzymes. sci-hub.box This is valuable for creating research tools to probe the function of the carnitine system.
Research Findings:
Researchers have successfully developed 3D-QSAR and pharmacophore models for inhibitors of the OCTN2 transporter. acs.org A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. For OCTN2 inhibitors, key pharmacophore features typically include a positive ionizable center (corresponding to the quaternary amine), one or more hydrogen bond acceptors (like the carboxylate), and hydrophobic regions. acs.orgnih.gov
Using these models, large virtual libraries of compounds can be screened to identify new potential inhibitors. The models can also guide the rational design of novel carnitine analogs. For example, by modifying the linker length between the charged groups or altering the substituents on the carbon backbone, it is possible to fine-tune the binding affinity and selectivity of the analogs.
QSAR studies have been performed on various series of carnitine derivatives, relating properties like lipophilicity and calculated molecular descriptors to their inhibitory activity. sci-hub.box These models provide valuable predictive tools that can accelerate the discovery of potent and selective modulators of carnitine metabolism, which are essential for further dissecting the roles of specific transporters and enzymes in health and disease. diva-portal.org
Emerging Research Frontiers in Dl Carnitine Studies
Advanced Spectroscopic Techniques for In Situ DL-Carnitine Analysis
The ability to analyze DL-carnitine and its isomers directly within biological systems, or in situ, is critical for understanding their dynamic functions. Advanced spectroscopic methods are at the forefront of this endeavor, offering unprecedented sensitivity and specificity.
Nuclear Magnetic Resonance (NMR) Spectroscopy has proven to be a powerful tool for distinguishing between isomers of various compounds. oxinst.commagritek.com High-field ¹H-NMR spectroscopy, for instance, has been successfully used for the rapid and accurate determination of L-carnitine in human serum. researchgate.net This technique can overcome challenges like the significant overlap of the N-methyl proton signal of L-carnitine in complex biological samples. researchgate.net Furthermore, studies using stereospecifically labeled monodeuterated isomers of L-carnitine have allowed for a reexamination of its solution conformations, providing data that challenges previous understandings of its structure in different conditions. nih.gov
Raman Spectroscopy , particularly Surface-Enhanced Raman Spectroscopy (SERS), is another promising technique. Research has demonstrated that SERS can be used for the rapid and characteristic detection of D-carnitine. nih.gov By using silver nanowires as a substrate, the Raman signal of D-carnitine can be significantly enhanced, allowing for a minimum detection concentration of 10⁻⁶ mol·L⁻¹. nih.gov This method provides detailed structural information and holds potential for pharmacological studies of D-carnitine. nih.gov
Infrared Ion Spectroscopy (IRIS) is an emerging method that combines the sensitivity and selectivity of mass spectrometry with the structural information of infrared spectroscopy. nwo.nl This technique can record IR spectra of individual compounds in complex mixtures, such as human body fluids, in situ within a mass spectrometer, offering a unique fingerprint of the molecular structure. nwo.nl
Other advanced methods include the coupling of separation techniques with mass spectrometry. Capillary electrophoresis-tandem mass spectrometry (CE-MS/MS) has been developed for the unequivocal identification and quantification of L- and D-carnitine in various samples. researchgate.net This approach offers high sensitivity and selectivity, with detection limits around 10 ng/mL, making it suitable for detecting enantiomeric impurities. researchgate.net Similarly, online solid-phase extraction coupled with high-performance liquid chromatography and tandem mass spectrometry provides a rapid and accurate method for quantifying carnitine and its acyl derivatives in plasma. nih.gov
These in situ spectroscopic methods are crucial for overcoming the limitations of traditional analytical techniques, which often require extensive sample preparation that can alter the natural state of the molecules. mdpi.comeuropean-mrs.com
Application of Omics Technologies (e.g., Metabolomics, Proteomics) in DL-Carnitine Research
"Omics" technologies, which provide a global profile of molecules in a biological system, are revolutionizing our understanding of DL-carnitine's metabolic impact. nih.govmdpi.comfrontiersin.orgresearchgate.net
Metabolomics , the large-scale study of small molecules, has been particularly insightful. Untargeted metabolomics studies have revealed significant metabolic disturbances caused by D-carnitine. For example, in a study using a low-carnitine Nile tilapia model, D-carnitine feeding was found to increase glycolysis, protein metabolism, and the activity of the tricarboxylic acid cycle and oxidative phosphorylation. cambridge.orgcambridge.org This suggests that D-carnitine is metabolized as a foreign substance (xenobiotic) and induces lipotoxicity. cambridge.orgcambridge.org Metabolomic analyses have also been instrumental in identifying potential biomarkers. For instance, in patients with primary Sjögren's syndrome, L-carnitine was identified as a potential specific biomarker using machine learning combined with metabolomics. nih.gov In sepsis research, pharmacometabolomics has shown that L-carnitine treatment can influence levels of ketone bodies and other metabolites, with implications for patient outcomes. nih.gov
Proteomics , the study of proteins, helps to elucidate the functional consequences of altered carnitine metabolism. By analyzing changes in protein expression, researchers can identify the pathways affected by DL-carnitine. In ruminant research, proteomics, in conjunction with other omics technologies, is used to identify key regulatory proteins and markers associated with various production traits. mdpi.com
The integration of multiple omics datasets, known as pan-omics or multi-omics , provides a more holistic view. mdpi.commdpi.com This approach can uncover complex associations between genes, proteins, and metabolites, revealing the intricate regulatory networks influenced by DL-carnitine. For instance, combining transcriptomics and metabolomics has been used to identify functional genes and differential metabolites in livestock. mdpi.com
The following table summarizes key findings from metabolomics studies on DL-carnitine:
| Study Focus | Model Organism/System | Key Findings Related to D-Carnitine | Omics Technique Used |
| Functional differences between L- and D-carnitine | Low-carnitine Nile tilapia | D-carnitine feeding increased glycolysis, protein metabolism, and TCA cycle activity; induced lipotoxicity. cambridge.orgcambridge.org | Metabolomics |
| CROT deficiency | Mice | Global metabolomics detected DL-carnitine, but targeted MS was needed for specific L-carnitine isomer measurement. frontiersin.org | Metabolomics (Global and Targeted) |
| Primary Sjögren's Syndrome | Human serum | L-carnitine identified as a potential biomarker. nih.gov | Metabolomics with Machine Learning |
| Septic Shock | Human serum | L-carnitine treatment influenced ketone body metabolism. nih.gov | Pharmacometabolomics (¹H-NMR) |
Development of Optogenetic or Chemogenetic Tools to Study Carnitine Isomer Function
Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of cellular activity using light or specific designer drugs, respectively. researchgate.netnih.gov While direct application to specifically track or manipulate DL-carnitine isomers is still in its nascent stages, these tools offer immense potential for dissecting the functional roles of carnitine isomers at the cellular and circuit level.
Optogenetics involves expressing light-sensitive proteins (like channelrhodopsins) in specific cells. louisville.edu This allows researchers to activate or inhibit cellular processes, such as transport, with high temporal and spatial precision simply by shining light on them. nih.govjove.com For instance, optogenetic tools have been developed to control the intracellular transport of organelles. nih.gov This approach could be adapted to study the transport mechanisms of carnitine and its isomers. By tagging carnitine transporters with optogenetic actuators, researchers could control their activity and observe the downstream metabolic consequences in real-time.
Chemogenetics utilizes genetically engineered receptors that are activated only by specific, otherwise inert, "designer" molecules. nih.gov This provides a non-invasive way to modulate cell function in living animals over longer periods. nih.gov This could be applied to study the chronic effects of activating or inhibiting pathways related to carnitine metabolism in specific tissues. For example, by controlling the activity of enzymes involved in carnitine synthesis or transport in the liver, researchers could investigate the systemic effects of altered carnitine homeostasis.
Although no studies were found that have explicitly used these tools to study DL-carnitine, their application in related fields, such as modulating astroglial secretory phenotypes or neuronal activity, demonstrates their power and adaptability. researchgate.netnih.gov The development of optogenetic or chemogenetic sensors for carnitine itself could also be a future direction, enabling the visualization of its uptake and distribution in real-time.
Single-Cell Analysis of Carnitine Isomer Uptake and Metabolism
Bulk analysis of tissues can mask important differences between individual cells. Single-cell analysis has emerged as a powerful approach to overcome this limitation by examining the molecular content of individual cells, revealing cellular heterogeneity. frontiersin.org
Single-cell metabolomics allows for the measurement of metabolites within a single cell, providing unprecedented detail about cellular metabolic states. This technique has been used to characterize metabolic changes in individual neurons, identifying metabolites like carnitine and acetylcarnitine. acs.org Applying this to the study of DL-carnitine could reveal how different cell types within a tissue take up and metabolize L- and D-carnitine. For example, it could help determine if certain cells are more susceptible to the toxic effects of D-carnitine.
Computational frameworks like METAFlux can infer metabolic fluxes from single-cell RNA-seq data. tmc.edu A study using this approach on the tumor microenvironment showed that carnitine was taken up by all cell types, with the highest uptake in myeloid and tumor cells, suggesting a reliance on fatty acid metabolism. tmc.edu This highlights the potential for competition for carnitine between different cell populations.
The integration of single-cell analysis with other techniques, such as mass spectrometry imaging, can provide spatial information about metabolite distribution, further enhancing our understanding of metabolic heterogeneity in tissues. frontiersin.org
Artificial Intelligence and Machine Learning in Predicting DL-Carnitine Biological Activity
Artificial intelligence (AI) and machine learning (ML) are increasingly being used to analyze complex biological data, identify patterns, and make predictions. mdpi.comresearchgate.netunar.ac.idoaepublish.com In the context of DL-carnitine, these computational approaches can be used to predict the biological activity of its isomers and to identify potential biomarkers from large omics datasets.
ML algorithms, such as random forests and support vector machines, can build predictive models based on metabolomics data. nih.gov In one study, ML models were built to diagnose primary Sjögren's syndrome based on serum metabolites, identifying L-carnitine as one of the key predictive biomarkers. nih.gov The models achieved perfect accuracy, sensitivity, and specificity on the test set, demonstrating the power of this approach. nih.gov
Machine learning can also be used to predict the effects of carnitine supplementation. A study on patients with polycystic ovary syndrome used an ML model to predict the effect of carnitine supplementation on body weight and to determine an appropriate treatment schedule. nih.gov
Furthermore, ML can be applied to predict how molecules will interact with biological systems. For example, ML models are being developed to predict whether a small molecule can cross the blood-brain barrier. researchgate.net Such models could be trained on data for carnitine and its derivatives to predict their distribution and potential effects in the central nervous system.
The integration of ML with various omics data holds the promise of developing personalized medicine approaches, where treatment strategies could be tailored based on an individual's metabolic profile. researchgate.net
The table below presents examples of how machine learning is being applied in carnitine-related research.
| Application Area | ML Algorithm(s) Used | Key Outcome |
| Disease Diagnosis (Primary Sjögren's Syndrome) | LASSO, Random Forest, XGBoost | Identified L-carnitine as a key biomarker and built a highly accurate diagnostic model. nih.gov |
| Predicting Treatment Effects (PCOS) | Maximal effect (Emax) model | Predicted the effect of carnitine supplementation on body weight and optimized the treatment schedule. nih.gov |
| Metabolite Profiling (Kidney Transplant) | Logistic Regression | Identified valeryl carnitine as one of five metabolites correlated with tacrolimus (B1663567) levels. researchgate.net |
Conclusion and Future Directions in Dl Carnitine Research
Synthesis of Current Academic Understanding of DL-Carnitine
DL-Carnitine is a racemic mixture, meaning it contains equal parts of two stereoisomers: L-carnitine and D-carnitine. scirp.org While chemically identical in composition, their spatial arrangement differs, leading to significant distinctions in their biological activity. The L-isomer is the biologically active form, naturally synthesized in the liver, kidneys, and brain from the essential amino acids lysine (B10760008) and methionine. scirp.orgnih.gov It plays a crucial role in energy metabolism by transporting long-chain fatty acids into the mitochondria for oxidation and subsequent energy production in the form of ATP. nih.govmdpi.com
Conversely, the D-isomer is not biologically active in the same way and can act as a competitive inhibitor of L-carnitine. google.com It can interfere with the transport and absorption of L-carnitine, potentially leading to a depletion of the active L-form in tissues like the cardiac and skeletal muscles. scirp.orggoogle.com The use of the DL-racemate in early research and supplements often led to side effects not observed with pure L-carnitine. google.com
Historically, DL-carnitine was produced through total chemical synthesis because it was a more accessible and less expensive alternative to isolating the L-isomer from natural sources like meat extracts. google.comresearchgate.net However, the development of more efficient synthesis and resolution techniques has made pure L-carnitine more readily available. google.com
The primary function of the active L-carnitine component is to facilitate beta-oxidation of fatty acids. scirp.org It also participates in modulating the intramitochondrial ratio of acyl-CoA to free CoA and transports toxic acyl groups out of the mitochondria. researchgate.net Research has explored the role of carnitine in various physiological and pathological states, including cardiovascular disease, kidney disease, and exercise performance, though results have often been mixed. nih.govnih.gov It's important to note that much of the therapeutic and supplemental research focuses on L-carnitine, not the DL-racemic mixture, due to the inhibitory effects of the D-isomer. rxlist.com
Critical Gaps and Unanswered Questions in Fundamental DL-Carnitine Research
Despite decades of research, significant gaps remain in our understanding of DL-carnitine, particularly concerning the specific in vivo effects of the D-isomer and the long-term consequences of the racemate's administration.
Key unanswered questions include:
Mechanism of D-Carnitine Inhibition: While it is known that D-carnitine competitively inhibits L-carnitine's transport and enzymatic functions, the precise molecular interactions and the full extent of this inhibition across different tissues and metabolic conditions are not fully elucidated. google.com
Metabolism of D-Carnitine: The metabolic fate of D-carnitine in the human body is not well-documented. How it is metabolized, whether it accumulates in certain tissues, and what its breakdown products are, require further investigation.
Interaction with Gut Microbiota: The gut microbiome metabolizes L-carnitine to produce trimethylamine (B31210) (TMA), which is then converted in the liver to trimethylamine-N-oxide (TMAO), a compound linked to cardiovascular disease. mdpi.compnas.org How the gut microbiota metabolizes D-carnitine and the resulting byproducts are not well understood.
Impact on Cellular Signaling: Beyond its role in fatty acid transport, the broader effects of both D- and L-carnitine isomers on cellular signaling pathways are not fully mapped out.
Proposed Methodological Innovations for Future DL-Carnitine Studies
To address the existing knowledge gaps, future research on DL-carnitine would benefit from the adoption of advanced analytical and experimental methodologies.
| Proposed Methodological Innovation | Rationale and Application for DL-Carnitine Research |
| Chiral Metabolomics | Utilize advanced mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy techniques capable of separating and quantifying D- and L-carnitine and their respective metabolites in biological samples (plasma, tissues, urine). mdpi.com This will allow for a precise understanding of the absorption, distribution, metabolism, and excretion of each isomer. |
| Stable Isotope Tracing | Employ isotopically labeled D- and L-carnitine (e.g., with 13C or 15N) to trace their metabolic pathways in vivo. This can definitively map the fate of each isomer and identify their unique metabolic products. |
| Organ-on-a-Chip Models | Develop microfluidic cell culture devices that mimic the physiology of human organs like the liver, kidney, and heart. These models can be used to study the specific effects and toxicity of D-carnitine on different cell types in a controlled human-relevant environment. |
| Advanced Gut Microbiome Analysis | Combine metagenomic sequencing with metabolomics (metatranscriptomics and metaproteomics) to investigate how the gut microbiota interacts with DL-carnitine. This can identify the specific bacterial species and enzymatic pathways involved in the metabolism of both D- and L-isomers. |
| CRISPR-Cas9 Gene Editing | Utilize CRISPR technology to create cell lines or animal models with specific modifications to carnitine transporters and enzymes. This will enable precise investigation into the mechanisms of D-carnitine's inhibitory effects. |
These innovative approaches will provide a more detailed and accurate picture of the distinct biological roles and impacts of the D- and L-isomers within the DL-carnitine racemate.
Interdisciplinary Perspectives for Advancing DL-Carnitine Science
A comprehensive understanding of DL-carnitine requires collaboration across multiple scientific disciplines.
Biochemistry and Molecular Biology: To further delineate the enzymatic interactions and transport mechanisms at a molecular level. This includes studying the competitive inhibition kinetics of D-carnitine on carnitine palmitoyltransferase (CPT) and the carnitine-acylcarnitine translocase (CACT). researchgate.net
Pharmacokinetics and Toxicology: To characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of both D- and L-carnitine. This field is crucial for understanding the potential for D-carnitine accumulation and long-term toxicity.
Microbiology and Gut Health: To explore the complex interactions between DL-carnitine and the gut microbiome. This interdisciplinary approach is essential for understanding the production of metabolites like TMAO from both isomers and its implications for cardiovascular health. pnas.org
Nutrigenomics and Personalized Medicine: To investigate how genetic variations in carnitine transporters and metabolic enzymes influence an individual's response to DL-carnitine. This could lead to personalized recommendations regarding carnitine supplementation.
Synthetic Chemistry: For the development of novel, cost-effective methods for synthesizing pure L-carnitine, further reducing the historical reliance on the racemic mixture. tandfonline.com
By integrating insights from these diverse fields, the scientific community can build a more complete and nuanced understanding of DL-carnitine, moving beyond a simple "good" vs. "bad" isomer dichotomy to a more sophisticated appreciation of its complex biology. This will be critical for informing any potential future applications and for fully elucidating the roles of carnitine isomers in health and disease.
Q & A
Basic: What methodological approaches are used to study DL-Carnitine’s role in mitochondrial fatty acid transport?
Answer:
DL-Carnitine facilitates fatty acid transport into mitochondria via the carnitine shuttle. Key methodologies include:
- Isotopic labeling : Use of deuterated DL-Carnitine (e.g., DL-Carnitine-d9) as an internal standard for precise quantification via GC- or LC-MS, enabling tracking of carnitine fractions in serum or tissues .
- In vitro mitochondrial assays : Isolated mitochondria are incubated with radiolabeled fatty acids (e.g., ¹⁴C-palmitate) to measure β-oxidation rates in the presence of DL-Carnitine .
- Knockout models : Studies using cell lines with silenced carnitine palmitoyltransferase (CPT) genes to assess DL-Carnitine’s compensatory effects on fatty acid metabolism .
Basic: How do L- and D-carnitine isomers differ in biological activity?
Answer:
- L-Carnitine : Biologically active, enhances fatty acid oxidation and reduces tetanic fade in neuromuscular preparations via presynaptic choline transport modulation .
- D-Carnitine : Inactive in fatty acid transport but induces tetanic fade via postsynaptic skeletal muscle effects, potentially inhibiting carnitine acetyltransferase .
Methodological distinction :
Advanced: How can researchers resolve contradictions in DL-Carnitine’s presynaptic vs. postsynaptic mechanisms?
Answer:
Contradictions arise from divergent effects of L- and D-isomers in racemic DL-Carnitine:
- Presynaptic action (L-Carnitine) : Blocks choline uptake, reducing acetylcholine release. Antagonized by choline (60–120 µM) in indirectly stimulated preparations .
- Postsynaptic action (D-Carnitine) : Reduces R-values without affecting maximal tetanic tension, independent of choline transporters .
Experimental design :- Direct vs. indirect stimulation : Use d-tubocurarine to paralyze postsynaptic receptors, isolating presynaptic effects .
- Pharmacological blockers : Atropine (80 µM) pre-treatment to rule out muscarinic receptor involvement .
Advanced: What experimental models are optimal for studying DL-Carnitine’s neuromuscular effects?
Answer:
- Rat phrenic nerve-diaphragm preparations :
- Key controls :
Advanced: How does DL-Carnitine influence renal handling of uric acid (UA)?
Answer:
DL-Carnitine competes with UA for renal tubular reabsorption via Na⁺-dependent transporters (e.g., SLC16A9). Elevated serum DL-Carnitine correlates with hyperuricemia in metabolomic studies .
Methodological insights :
- GWAS integration : SNP rs12356193 in SLC16A9 links DL-Carnitine levels to UA regulation .
- Oxidative stress assays : Measure urinary acylcarnitines and UA in carnitine-supplemented models to assess redox imbalance pathways .
Basic: What analytical techniques validate DL-Carnitine purity and quantification in research?
Answer:
- High-resolution mass spectrometry (HRMS) :
- Quantifies DL-Carnitine using deuterated internal standards (e.g., DL-Carnitine-d9) with >99% accuracy .
- Nuclear magnetic resonance (NMR) :
- Purity protocols :
Advanced: How to design studies on DL-Carnitine’s role in fatty acid oxidation?
Answer:
- Mitochondrial isolation :
- Acylcarnitine profiling :
- Genetic models : CRISPR-edited CPT1A-deficient cells to assess DL-Carnitine’s rescue efficacy .
Advanced: What statistical methods address variability in DL-Carnitine’s dose-response studies?
Answer:
- Non-linear regression : Fits sigmoidal curves to R-value reduction data (e.g., 30–60 µM DL-Carnitine) .
- Two-way ANOVA : Analyzes interaction effects between DL-Carnitine and antagonists (e.g., choline, atropine) .
- Meta-analysis : Pool data from neuromuscular studies (n ≥ 6 preparations per group) to account for intersample variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
